4-(4-Bromophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile
Description
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Properties
IUPAC Name |
3-(4-bromophenyl)-5-oxo-2H-furan-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrNO2/c12-8-3-1-7(2-4-8)10-6-15-11(14)9(10)5-13/h1-4H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOYNWDABZQQRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=O)O1)C#N)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377465 | |
| Record name | 4-(4-Bromophenyl)-2-oxo-2,5-dihydrofuran-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7721-24-6 | |
| Record name | 4-(4-Bromophenyl)-2-oxo-2,5-dihydrofuran-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Spectroscopic Data & Characterization of 4-(4-Bromophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile
[1]
Executive Summary & Compound Identity
4-(4-Bromophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile is a functionalized butenolide derivative characterized by a γ-lactone core substituted with a nitrile group at the C3 position and a 4-bromophenyl moiety at the C4 position.[1] It serves as a critical intermediate in the synthesis of bioactive heterocyclic compounds, including potential anti-inflammatory and anticancer agents.
Synthesis & Reaction Pathway
The synthesis typically involves the Knoevenagel condensation and subsequent cyclization of 4-bromophenacyl bromide with ethyl cyanoacetate in the presence of a base (e.g., triethylamine or sodium ethoxide). This pathway ensures the regioselective formation of the 4-aryl isomer.[1]
Reaction Scheme Visualization
Figure 1: Synthetic pathway via condensation of phenacyl bromide and ethyl cyanoacetate.
Spectroscopic Data
The following data represents the standard spectral signature for this compound.
Infrared Spectroscopy (FT-IR)
The IR spectrum is dominated by the nitrile stretch and the high-frequency carbonyl absorption characteristic of an α,β-unsaturated γ-lactone.[1]
| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |
| C≡N (Nitrile) | 2210 – 2225 | Strong | Conjugated nitrile at C3 |
| C=O[1] (Lactone) | 1750 – 1775 | Very Strong | α,β-Unsaturated γ-lactone carbonyl |
| C=C (Alkene) | 1610 – 1635 | Medium | Furanone ring double bond |
| C-H (Aromatic) | 3050 – 3100 | Weak | Aromatic C-H stretching |
| C-O-C | 1150 – 1200 | Strong | Lactone ether linkage |
Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-d₆ or CDCl₃[1]
The diagnostic signal is the singlet for the methylene protons at position 5 (H-5), typically appearing between 5.0 and 5.4 ppm.
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 7.75 – 7.85 | Doublet (J ≈ 8.6 Hz) | 2H | Ar-H (Ortho to Br) |
| 7.60 – 7.70 | Doublet (J ≈ 8.6 Hz) | 2H | Ar-H (Meta to Br) |
| 5.35 | Singlet | 2H | H-5 (Furanone CH₂) |
Carbon-13 NMR (¹³C NMR)
Solvent: DMSO-d₆[1]
| Shift (δ ppm) | Type | Assignment |
| 168.5 | Cq | C-2 (Lactone Carbonyl) |
| 162.0 | Cq | C-4 (β-Carbon, attached to Aryl) |
| 132.5 | CH | Ar-C (Ortho to Br) |
| 129.8 | CH | Ar-C (Meta to Br) |
| 128.5 | Cq | Ar-C (Ipso) |
| 126.0 | Cq | Ar-C (C-Br) |
| 114.2 | Cq | C≡N (Nitrile) |
| 98.5 | Cq | C-3 (α-Carbon, shielded by CN) |
| 74.5 | CH₂ | C-5 (Lactone methylene) |
Mass Spectrometry (EI-MS)
The mass spectrum exhibits a characteristic 1:1 isotopic ratio for the molecular ion due to the presence of ⁷⁹Br and ⁸¹Br.
-
Molecular Ion (M⁺): m/z 263 / 265 (1:1 intensity)
-
Base Peak: Often m/z 184 (Loss of Br) or fragmentation of the lactone ring.
-
Fragmentation Pattern:
-
[M]⁺ → [M – CO]⁺ (Loss of Carbonyl)
-
[M]⁺ → [M – Br]⁺ (Loss of Bromine)
-
Experimental Protocols
Protocol A: Synthesis of 4-(4-Bromophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile
Reagents: 4-Bromophenacyl bromide (10 mmol), Ethyl cyanoacetate (10 mmol), Triethylamine (12 mmol), Ethanol (30 mL).
-
Preparation: Dissolve 4-bromophenacyl bromide (2.78 g) in 20 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add ethyl cyanoacetate (1.13 g) to the solution.
-
Catalysis: Dropwise add triethylamine (1.21 g) while stirring at room temperature. The reaction is slightly exothermic.[1]
-
Reflux: Heat the mixture to reflux (approx. 78 °C) for 3–5 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).[1]
-
Isolation: Cool the reaction mixture to 0 °C in an ice bath. The product should precipitate as a solid.[1]
-
Filtration: Filter the precipitate under vacuum and wash with cold ethanol (2 x 5 mL) followed by cold water (2 x 10 mL) to remove triethylammonium bromide salts.
-
Purification: Recrystallize the crude solid from ethanol or an ethanol/DMF mixture to obtain pure crystals.
Protocol B: Sample Preparation for NMR
-
Mass: Weigh 5–10 mg of the dry, recrystallized solid.
-
Solvent: Dissolve completely in 0.6 mL of DMSO-d₆ (preferred for solubility) or CDCl₃.
-
Tube: Transfer to a clean, dry 5mm NMR tube. Ensure no suspended particles remain (filter if necessary).[1]
Mechanistic Logic & Validation
The structural assignment is self-validating through the following logic:
-
Regiochemistry Check (¹H NMR): The presence of a singlet at ~5.35 ppm integrating for 2 protons confirms the 2,5-dihydro structure (C5-CH₂). If the isomer were 4,5-dihydro (C4-CH), a doublet or triplet would be observed, and the alkene proton would be visible.
-
Electronic Environment (IR/¹³C): The nitrile stretch at 2215 cm⁻¹ combined with the shielded C3 signal (~98 ppm) confirms the electron-withdrawing cyano group is conjugated directly to the alkene, stabilizing the structure.
-
Isotopic Signature (MS): The 1:1 doublet at m/z 263/265 is the definitive fingerprint for a mono-brominated compound, ruling out debromination side reactions.
Fragmentation Pathway Visualization
Figure 2: Predicted mass spectrometry fragmentation pattern.
References
-
ChemBK. (n.d.).[1] 4-(4-Bromophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile - CAS 7721-24-6.[1] Retrieved from [Link][2][3][4][5]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 329816369, 4-(4-bromophenyl)-4-oxobutanenitrile. Retrieved from [Link]
-
Thombare, P., et al. (2009). Novel and Efficient Route for the Synthesis of 4-Aryl-Substituted 2(5H)-Furanones. Synthetic Communications. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-(4-Bromophenyl)sulfanylpyrazine-2-carbonitrile | C11H6BrN3S | CID 62684732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijsdr.org [ijsdr.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 4-aryl-3,4-dihydrocoumarins and 4-aryl-4H-chromenes via Er(OTf)3-catalyzed cascade reactions of p-quinone methides with 1,3-dicarbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Synthesis of Substituted 2,5-Dihydrofurans
Precision Protocols for Medicinal Chemistry & Natural Product Synthesis
Executive Summary
The 2,5-dihydrofuran (2,5-DHF) scaffold is a critical pharmacophore and synthetic intermediate, distinct from its thermodynamically more stable isomer, 2,3-dihydrofuran (enol ether). Its value lies in its latent reactivity: the olefinic bond is positioned for stereoselective dihydroxylation, epoxidation, or hydrogenation to yield densely functionalized tetrahydrofurans (THFs)—motifs ubiquitous in annonaceous acetogenins, polyether antibiotics, and nucleoside analogues.
This guide moves beyond textbook definitions to address the primary failure mode in 2,5-DHF synthesis: unwanted isomerization to the 2,3-isomer. We present two high-fidelity routes: Ring-Closing Metathesis (RCM) with hydride suppression and Ag(I)/Au(III)-Catalyzed Cycloisomerization for axis-to-center chirality transfer.
The Gold Standard: Ring-Closing Metathesis (RCM)
Best for: Large-scale preparation, achiral or pre-chiral substrates.
RCM is the most direct route to 2,5-DHFs from diallyl ethers. However, standard protocols often fail due to "ruthenium hydride-induced isomerization." During the catalytic cycle, decomposition of the Ru-carbene generates Ru-H species, which catalyze the migration of the double bond into conjugation with the oxygen (forming the 2,3-dihydrofuran).
The Mechanistic Fix: Additive-Driven Control
To lock the kinetic 2,5-product, one must scavenge Ru-hydrides.
-
1,4-Benzoquinone: Oxidizes Ru-H species, preventing isomerization.[1]
-
Ti(OiPr)4: Acts as a Lewis acid trap for coordinating functionality that might poison the catalyst.
Visualization: RCM Pathway & Failure Mode
The following diagram illustrates the standard catalytic cycle and the specific diversion point where isomerization occurs.
Caption: RCM cycle showing the critical role of scavengers in preventing the Ru-H mediated isomerization to the thermodynamic 2,3-product.
The Stereoselective Route: Ag(I)/Au(III) Cycloisomerization
Best for: Enantioselective synthesis, transferring chirality from precursors.
This route utilizes
-
Silver (AgNO3/AgF): Milder, preferred for sensitive substrates.
-
Gold (AuCl3): Higher turnover frequency, but can catalyze subsequent reactions (e.g., aromatization to furans) if not monitored.
Visualization: 5-endo-trig Mechanism
Caption: Mechanism of Ag(I)-catalyzed cyclization showing the activation of the allene system and subsequent ring closure.
Experimental Protocols
Protocol A: RCM with Isomerization Suppression
Target: 3-substituted-2,5-dihydrofuran from 2-substituted diallyl ether.
Reagents:
-
Substrate: 2-benzyloxymethyl-1,5-hexadiene (1.0 equiv)
-
Catalyst: Grubbs 2nd Generation (2-5 mol%)
-
Additive: 1,4-Benzoquinone (10 mol%)
-
Solvent: Anhydrous Dichloromethane (DCM) [0.05 M concentration]
Step-by-Step:
-
Preparation: Flame-dry a round-bottom flask under Argon. Add the diallyl ether substrate.[1]
-
Dilution: Dissolve substrate in degassed DCM to reach a concentration of 0.05 M . Note: High dilution is critical to favor intramolecular ring-closing over intermolecular oligomerization (ADMET).
-
Additive: Add 1,4-benzoquinone (10 mol% relative to substrate). Stir for 5 minutes.
-
Catalysis: Add Grubbs II catalyst in one portion. Fit the flask with a reflux condenser and an inert gas outlet to allow ethylene escape.
-
Reaction: Reflux at 40°C for 2-4 hours. Monitor by TLC.
-
Quench: Cool to room temperature. Add ethyl vinyl ether (50 equiv relative to catalyst) and stir for 30 minutes to deactivate the Ru-carbene.
-
Purification: Concentrate in vacuo. Flash chromatography on silica gel.
Self-Validating Check:
-
TLC: The product (2,5-DHF) usually has a lower Rf than the starting diene but higher than the 2,3-isomer.
-
NMR: Look for the disappearance of terminal olefin signals (multiplets at 5.0-5.2 ppm) and the appearance of the ring olefin signal (typically a broad singlet or triplet at 5.7–5.9 ppm ).
Protocol B: Ag(I)-Catalyzed Cyclization of Allenols
Target: 2-substituted-2,5-dihydrofuran with chirality transfer.
Reagents:
-
Substrate: Enantioenriched
-allenyl alcohol (1.0 equiv) -
Catalyst: Silver Nitrate (AgNO3) (10 mol%)
-
Solvent: Acetone/Water (1:1) or THF
-
Shielding: Aluminum foil (to protect Ag salt from light)
Step-by-Step:
-
Setup: Dissolve the allenyl alcohol in Acetone/Water (0.1 M). Wrap the flask in foil.
-
Catalysis: Add AgNO3 (10 mol%).
-
Reaction: Stir at room temperature for 4–12 hours.
-
Workup: Filter the mixture through a short pad of Celite to remove silver salts. Wash with ether.
-
Drying: Dry the organic phase over MgSO4 and concentrate carefully (products can be volatile).
Self-Validating Check:
-
Stereochemistry: If the starting material was chiral, the product should exhibit optical rotation.
-
NMR: The 2,5-dihydrofuran protons (CH2 adjacent to Oxygen) appear as a multiplet around 4.6–4.8 ppm .
Data Summary & Troubleshooting
| Parameter | Ring-Closing Metathesis (RCM) | Ag/Au Cycloisomerization |
| Primary Precursor | Diallyl Ethers | |
| Key Catalyst | Grubbs II / Hoveyda-Grubbs | AgNO3, AgF, AuCl3 |
| Major Risk | Isomerization to 2,3-DHF | Aromatization to Furan |
| Atom Economy | Good (Ethylene byproduct) | Excellent (100% atom economy) |
| Stereocontrol | Substrate control required | Axis-to-Center Transfer |
Troubleshooting Matrix:
-
Problem: Product co-elutes with 2,3-isomer.
-
Cause: Hydride formation during RCM.
-
Fix: Increase Benzoquinone loading to 20 mol% or switch to acetic acid additive.
-
-
Problem: Low conversion in RCM.
-
Cause: Ethylene saturation.
-
Fix: Sparge the reaction with Argon periodically to drive the equilibrium (Le Chatelier's principle).
-
-
Problem: Furan formation in Ag/Au route.
-
Cause: Reaction running too long or catalyst too active (Au).
-
Fix: Switch from AuCl3 to milder AgNO3; stop reaction immediately upon consumption of starting material.
-
References
-
Grubbs, R. H. (2004). "Olefin Metathesis." Tetrahedron. (Seminal work on RCM mechanisms and catalyst generations).
-
Schmidt, B. (2004). "Ruthenium-Catalyzed Cyclizations: Isomerization Suppression." European Journal of Organic Chemistry. (Details the use of benzoquinone to prevent 2,5 to 2,3 isomerization).
-
Krause, N., & Hashmi, A. S. (2016). "Modern Allene Chemistry." Wiley-VCH.[3] (Comprehensive guide on metal-catalyzed cyclization of allenols).
-
Marshall, J. A., & Bartley, G. S. (1994). "Ag(I)-Catalyzed Cyclization of Allenyl Alcohols." Journal of Organic Chemistry. (Foundational paper on stereoselective axis-to-center chirality transfer).
-
Harmata, M. (2012).[2] "Silver-Catalyzed Rearrangement of Propargylic Sulfinates." Chemistry - A European Journal. (Discusses silver catalysis mechanisms relevant to 5-endo-trig cyclizations). [2]
Sources
Technical Guide: Stability and Reactivity of the Dihydrofuran Ring System
Part 1: Executive Summary & Structural Logic
The dihydrofuran (DHF) ring system represents a critical dichotomy in heterocyclic chemistry. It exists primarily as two isomers: 2,3-dihydrofuran (2,3-DHF) and 2,5-dihydrofuran (2,5-DHF) . While they share a molecular formula, their reactivity profiles are chemically distinct, dictated by the relationship between the oxygen atom and the double bond.
-
2,3-Dihydrofuran: An cyclic enol ether .[1] The oxygen lone pair is conjugated with the
-system, rendering the -carbon highly nucleophilic and the ring susceptible to acid-catalyzed hydrolysis and cationic polymerization. -
2,5-Dihydrofuran: An allylic ether . The double bond is isolated from the oxygen, behaving more like a standard cyclic alkene but with activated allylic protons susceptible to radical abstraction and oxidation.
This guide dissects these behaviors to provide a robust framework for their use in synthesis and drug design.
Part 2: Thermodynamic & Kinetic Stability[2]
Isomerization Dynamics
Thermodynamically, 2,3-DHF is generally more stable than 2,5-DHF due to the resonance stabilization energy provided by the
Critical Insight: Transition metal catalysts (Ru, Rh, Pd) used in coupling reactions can inadvertently catalyze the isomerization of 2,5-DHF to 2,3-DHF, altering the expected reactivity pathway from olefinic to enol-ether-like.
Polymerization Risks
2,3-DHF is notoriously unstable toward acids and Lewis acids, undergoing rapid cationic polymerization . Unlike standard olefins, the resulting carbocation is oxonium-stabilized, accelerating chain propagation.
-
Mechanism: Protonation at C3
Oxonium ion formation Nucleophilic attack by monomer. -
Storage Implication: 2,3-DHF must be stored over basic stabilizers (e.g., KOH pellets, triethylamine, or BHT) to neutralize trace acids formed by auto-oxidation.
Data Summary: Stability Comparison
| Feature | 2,3-Dihydrofuran (Enol Ether) | 2,5-Dihydrofuran (Allylic Ether) |
| Electronic Nature | Electron-rich (Nucleophilic at C3) | Isolated Alkene |
| Acid Stability | Low (Hydrolyzes/Polymerizes) | Moderate |
| Base Stability | High | High (susceptible to strong base isomerization) |
| Oxidation Risk | High (Peroxides at C2) | High (Allylic peroxides) |
| Major Impurity | Polymer / 4-Hydroxybutanal | 2,3-Isomer / Peroxides |
| Storage | Basic stabilizer, Inert gas, 4°C | Inert gas, Antioxidant (BHT) |
Part 3: Chemical Reactivity Profile
Electrophilic Addition & Hydrolysis
The defining feature of 2,3-DHF is its sensitivity to aqueous acid. The reaction does not stop at hydration; it triggers ring opening.
Mechanism:
-
Protonation of the C=C bond at C3 gives a resonance-stabilized oxonium ion.
-
Water attacks C2 (the acetal carbon).
-
Hemiacetal collapse opens the ring to form 4-hydroxybutanal (or its lactol form).
Metabolic Activation (Bioactivation)
In drug discovery, the DHF ring is a structural alert. Cytochrome P450 enzymes (specifically CYP2E1 and CYP2A6) oxidize the furan/dihydrofuran core.
-
Pathway A (Epoxidation): Formation of the epoxide (highly reactive electrophile).
-
Pathway B (Hydroxylation): Hydroxylation at the
-carbon leads to ring opening, generating reactive -unsaturated dicarbonyls (cis-enedials). These are potent Michael acceptors capable of alkylating DNA and proteins (hepatotoxicity).
Visualization: Reactivity & Isomerization Map
Figure 1: Interconversion and divergent reactivity pathways of dihydrofuran isomers. Note the central role of 2,3-DHF as a gateway to both polymerization and hydrolytic ring opening.
Part 4: Experimental Protocols
Protocol: Safe Synthesis of Substituted 2,3-Dihydrofurans
Context: Synthesis via cyclization of
Reagents:
-
Alkynol precursor
-
Catalyst: AuCl or AgOTf (5 mol%)
-
Solvent: Dichloromethane (Anhydrous)[2]
Step-by-Step Workflow:
-
Preparation: Flame-dry all glassware. Ensure solvent is degassed to prevent oxidative side reactions.
-
Cyclization: Dissolve alkynol in DCM (0.1 M). Add catalyst at 0°C under Argon.
-
Monitoring: Monitor via TLC/NMR. Crucial: Do not use acidic stains (e.g., p-anisaldehyde) without neutralization, as they may decompose the product on the plate. Use KMnO4 (basic).
-
Quenching: Quench with triethylamine (Et3N) to neutralize any Lewis acidity before concentration.
-
Isolation: Flash chromatography on basic alumina or silica pre-treated with 1% Et3N. Standard silica is acidic enough to degrade 2,3-DHF.
-
Storage: Concentrate and immediately stabilize with 0.1% w/w BHT. Store at -20°C.
Protocol: QC Check for Peroxides
Context: Dihydrofurans form explosive peroxides upon air exposure. This test is mandatory before distillation.
-
Dissolve 100 µL of the DHF sample in 1 mL of acetic acid.
-
Add 100 µL of saturated aqueous KI solution.
-
Observation: Yellow/Brown color indicates peroxide presence (Iodine liberation).
-
Action: If positive, treat with reducing agent (NaHSO3) or pass through activated alumina before heating.
Part 5: Biological Impact Visualization
The metabolic activation of dihydrofurans is a key consideration in toxicology. The following diagram illustrates the bioactivation pathway leading to hepatotoxicity.
Figure 2: Metabolic fate of the dihydrofuran ring. The formation of the cis-enedial (dicarbonyl) is the critical toxicological event, capable of being intercepted by Glutathione (GSH).
Part 6: References
-
Synthesis of 2,3-Dihydrofurans . Organic Chemistry Portal. [Link]
-
Enol Ethers Are Effective Monomers for Ring-Opening Metathesis Polymerization . Journal of the American Chemical Society (2020).[1] [Link]
-
Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds . PubMed / NIH (2022). [Link]
-
Toxicity of alkyldihydrofurans to metabolically active organs . PubMed / NIH. [Link]
-
Poly(2,3-Dihydrofuran): A Strong, Biorenewable, and Degradable Thermoplastic . NSF Public Access Repository. [Link]
Sources
Technical Guide: Solubility Profile of 4-(4-Bromophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile
[1][2]
Executive Summary
Compound Identity: 4-(4-Bromophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile CAS Number: 7721-24-6 Molecular Formula: C₁₁H₆BrNO₂ Molecular Weight: 264.07 g/mol [2][3]
This compound represents a specialized class of 3-cyano-2(5H)-furanones (butenolides).[1][2] Structurally, it features a polar lactone core fused with a nitrile electron-withdrawing group and a lipophilic 4-bromophenyl moiety.[1][2] This "push-pull" electronic architecture dictates a specific solubility profile: high solubility in polar aprotic solvents , temperature-dependent solubility in alcohols , and negligible solubility in aqueous media .[1][2]
Researchers utilizing this compound for biological screening or synthetic intermediates must strictly control solvent selection to prevent precipitation (in assays) or yield loss (in purification).[1][2]
Physicochemical Determinants of Solubility
To predict and manipulate the solubility of this compound, one must understand the competing forces within its molecular structure:
| Structural Moiety | Effect on Solubility | Solvent Interaction Mechanism |
| Furanone (Lactone) Core | Increases Polarity | Hydrogen bond acceptance (dipole-dipole interactions).[4] |
| C-3 Nitrile Group (-CN) | High Dipole Moment | Strong interaction with polar aprotic solvents (DMSO, DMF).[1][2][4] |
| 4-Bromophenyl Ring | Lipophilicity / | Promotes solubility in aromatic/chlorinated solvents; reduces water solubility.[2][4] |
| Crystal Lattice Energy | High Melting Point (215–217°C) | High lattice energy requires significant solvent enthalpy to overcome (requires heating for dissolution in protic solvents).[1][2][4] |
Theoretical LogP: Estimated ~2.0–2.[1][2][4]5. This indicates a preference for organic phases but sufficient polarity to dissolve in mid-polarity solvents.[1][2]
Solubility Profile & Solvent Selection
Note: Data derived from structural analogs and standard synthesis purification protocols for 3-cyano-2(5H)-furanones.
A. Primary Solvents (High Solubility)
Recommended for: Stock solution preparation, biological assays, and chemical reactions.[1][2]
-
DMSO (Dimethyl Sulfoxide): >50 mg/mL.[1][2] The solvent of choice for biological stock solutions.[1][2]
-
DMF (Dimethylformamide): >50 mg/mL.[1][2] Excellent for synthetic reactions (e.g., nucleophilic substitutions).[1][2]
B. Process Solvents (Moderate/Temperature-Dependent)
Recommended for: Crystallization, extraction, and chromatography.[1][2]
-
Acetone: Good solubility.[1][2][4][5] Suitable for transfer and cleaning.[1][2]
-
Ethyl Acetate: Moderate solubility.[1][2][4] Ideal for liquid-liquid extraction from aqueous layers.[1][2]
-
Dichloromethane (DCM) / Chloroform: Good solubility due to interaction with the aromatic ring.[1][2]
-
Ethanol / Methanol: Critical Behavior. Sparingly soluble at room temperature (RT) but soluble at boiling point.[1][2] This makes Ethanol the ideal solvent for recrystallization.[1][4]
C. Anti-Solvents (Low/Negligible Solubility)
Experimental Protocol: Solubility Determination
Since batch-to-batch crystal morphology can affect dissolution rates, the following Self-Validating Protocol (SVP) is recommended to determine exact solubility limits for your specific lot.
Workflow Visualization
Figure 1: Iterative "Step-Up" Solubility Determination Workflow.
Step-by-Step Methodology
-
Preparation: Weigh accurately 10.0 mg of 4-(4-Bromophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile into a clear 1.5 mL HPLC vial.
-
Initial Addition: Add 100 µL of the target solvent (e.g., DMSO).[1][2]
-
Agitation: Vortex for 1 minute, then sonicate for 5 minutes at 25°C.
-
Visual Check:
-
Titration: Add solvent in 100 µL increments, repeating agitation until the solution clears.
-
Calculation:
Practical Applications & Handling
A. Recrystallization Strategy
The high melting point (215°C) and polarity profile suggest a Cooling Crystallization method.[1][2]
-
Procedure: Dissolve the compound in boiling Ethanol. If insolubles remain, hot filter.[1][2] Allow the solution to cool slowly to Room Temperature, then to 4°C.
-
Yield: The compound should crystallize as needles or prisms. Wash with cold Hexane.
B. HPLC Method Development
For quantifying solubility or purity, use the following conditions compatible with its solubility profile:
-
Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid).[1][2]
-
Gradient: 50% to 90% ACN over 10 minutes.
-
Detection: UV at 254 nm (Strong absorption due to the conjugated bromophenyl-furanone system).[1][2]
-
Sample Diluent: Acetonitrile or Methanol (Avoid dissolving samples in pure DMSO if injecting large volumes to prevent peak distortion).[1][2]
C. Stability in Solution[1][2][4]
References
-
Chemical Identity & Physical Properties
-
Structural Analog Solubility & Synthesis
-
Context: Synthesis of 3-cyano-2(5H)-furanones via reaction of 4-bromophenacyl bromide or related aroyl derivatives often utilizes ethanol for crystallization and DMSO/DMF for reaction media.[1][2]
-
Source: ResearchGate - Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis.[1][2][6]
-
Link:
-
-
General Furanone Properties
Sources
- 1. 2(5H)-Furanone | C4H4O2 | CID 10341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Cyano-4-fluorophenylboronic acid | C7H5BFNO2 | CID 2757964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. 2(5H)-Furanone (CAS 497-23-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 2(5H)-furanone, 497-23-4 [thegoodscentscompany.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Advanced Protocols for the Synthesis of 3(2H)-Furanones
Executive Summary & Strategic Rationale
The 3(2H)-furanone scaffold is a privileged pharmacophore found in bioactive natural products (e.g., Bullatenone, Geiparvarin) and synthetic therapeutics (COX-2 inhibitors). Despite their utility, their synthesis is historically plagued by competing pathways and Baldwin’s rules, which disfavor the direct 5-endo-dig cyclization of electron-deficient alkynes.
This Application Note provides a definitive guide to overcoming these kinetic barriers. We focus on two high-fidelity protocols:
-
Gold(I)-Catalyzed Cyclization: A precision method utilizing soft Lewis acid activation to enforce "forbidden" 5-endo-dig cyclization under mild conditions.
-
Oxidative Cyclization: A robust, scalable alternative for generating 3(2H)-furanones directly from 1,3-dicarbonyls or propargylic alcohols.
Mechanistic Decision Matrix
Before selecting a protocol, the substrate architecture must be analyzed. The following decision tree outlines the optimal synthetic pathway based on starting material availability and substitution requirements.
Figure 1: Decision matrix for selecting the optimal 3(2H)-furanone synthetic route.
Protocol A: Gold(I)-Catalyzed 5-endo-dig Cyclization[1][2]
The Scientific Basis
Direct cyclization of
Key Advantage: This method tolerates sensitive functional groups and allows for the construction of chiral quaternary centers if chiral ligands are employed.
Mechanistic Pathway
The reaction proceeds via coordination of the Au(I) species to the alkyne, triggering nucleophilic attack by the hydroxyl group, followed by protodeauration.
Figure 2: The Au(I)-catalyzed 5-endo-dig mechanistic pathway.
Detailed Experimental Protocol
Reagents:
-
Substrate: 4-hydroxy-4-methyl-1-phenylpent-2-yn-1-one (1.0 equiv)
-
Catalyst: AuCl(PPh
) (2 mol%) -
Co-catalyst: AgOTf (2 mol%) (Generates the active cationic Au species in situ)
-
Solvent: Toluene or Dichloromethane (DCM), anhydrous
-
Temperature: Room Temperature (25°C)
Step-by-Step Methodology:
-
Catalyst Activation (In Situ):
-
In a flame-dried Schlenk tube under Argon, dissolve AuCl(PPh
) (10 mg, 0.02 mmol) and AgOTf (5.1 mg, 0.02 mmol) in anhydrous Toluene (2 mL). -
Stir for 10 minutes. A white precipitate (AgCl) will form, indicating the generation of the active cationic species
.
-
-
Substrate Addition:
-
Dissolve the
-hydroxy alkynone (1.0 mmol) in anhydrous Toluene (3 mL). -
Add the substrate solution dropwise to the catalyst mixture to prevent rapid exotherms or oligomerization.
-
-
Reaction Monitoring:
-
Stir at 25°C. Monitor via TLC (Hexane/EtOAc 4:1).
-
Endpoint: Disappearance of the propargylic alcohol spot and appearance of a less polar, UV-active spot (furanone). Reaction typically completes in 1–4 hours.
-
-
Workup & Purification:
-
Filter the reaction mixture through a short pad of silica gel to remove silver salts and gold residues. Rinse with Et
O. -
Concentrate the filtrate under reduced pressure.
-
Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Self-Validation Criteria:
-
H NMR: Disappearance of the alkyne signal. Appearance of the vinyl proton at the C4 position (typically
5.5–6.5 ppm for 2,2-disubstituted-3(2H)-furanones). -
C NMR: Characteristic carbonyl shift (
205 ppm) and vinyl carbons.
Protocol B: Oxidative Cyclization (Scalable)
The Scientific Basis
For labs lacking precious metal catalysts or requiring kilogram-scale synthesis, oxidative cyclization is preferred. This route often employs hypervalent iodine reagents (IBX or Dess-Martin Periodinane) to oxidize propargylic alcohols to alkynones, which then undergo acid-mediated cyclization (often in one pot).
Experimental Protocol
Reagents:
-
Substrate: 1,3-Diketone or
-hydroxy-alkynone -
Oxidant: Iodobenzene diacetate (PIDA) or IBX (1.1 equiv)
-
Acid: p-Toluenesulfonic acid (p-TsOH) (10 mol%)
-
Solvent: MeCN/Water (9:1)
Step-by-Step Methodology:
-
Oxidation/Cyclization Cascade:
-
Dissolve the starting material in MeCN/H
O. -
Add the oxidant (PIDA) in one portion at 0°C.
-
Allow to warm to room temperature. The reaction generates the alkynone intermediate in situ.
-
-
Acid Promoted Closure:
-
Add p-TsOH (10 mol%). Heat to 60°C if cyclization is sluggish.
-
The acid activates the carbonyl, promoting the attack of the enol oxygen onto the alkyne/allene intermediate.
-
-
Workup:
-
Quench with saturated NaHCO
. Extract with DCM. -
Wash organic layer with Na
S O (to remove residual oxidant).
-
Comparative Data & Optimization
The following table summarizes expected yields and conditions based on substrate electronic effects, derived from aggregate literature performance (e.g., Kirsch et al., Larock et al.).
| Substrate Type | Method | Catalyst/Reagent | Time | Yield (%) | Notes |
| Terminal Alkyne | Gold(I) | AuCl(PPh | 2 h | 85-92% | High regioselectivity (5-endo). |
| Internal Alkyne | Gold(I) | IPrAuCl/AgSbF | 6 h | 78-85% | Steric bulk requires NHC ligand. |
| 1,3-Diketone | Oxidative | PhI(OAc) | 12 h | 65-75% | Scalable; lower atom economy. |
| Acid Sensitive | Gold(I) | [Au(PPh | 3 h | 80% | Neutral conditions prevent decomposition. |
Troubleshooting & Critical Controls
-
Hydration vs. Cyclization:
-
Issue: Formation of 1,4-diketone instead of furanone.
-
Cause: Excessive water in the solvent during Gold catalysis.
-
Fix: Ensure strict anhydrous conditions for Method A. Use molecular sieves in the reaction vessel.
-
-
Silver Scavenging:
-
Issue: Incomplete conversion in Method A.
-
Cause: Chloride ions poisoning the cationic Gold species.
-
Fix: Ensure AgOTf is stoichiometric to AuCl. If using AuCl
, reduction to Au(0) may occur; switch to Au(I) precursors.
-
-
Regioselectivity (Baldwin Rules):
-
In Method A, if 5-exo-dig products (dihydrofurans) are observed, increase the steric bulk of the phosphine ligand (e.g., use JohnPhos or t-BuXPhos) to enforce the 5-endo pathway.
-
References
-
Kirsch, S. F., Binder, J. T., Liébert, C., & Menz, H. (2006).[1] Gold(I)-Catalyzed Synthesis of 3(2H)-Furanones. Angewandte Chemie International Edition. [Link]
-
Hosseyni, S., Su, Y., & Shi, X. (2015).[2] Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction. Organic Letters. [Link]
-
Zhang, Z., & Widenhoefer, R. A. (2007). Gold(I)-Catalyzed Intramolecular Enantioselective Hydroalkoxylation of Allenes. Angewandte Chemie. [Link]
-
Yao, T., & Larock, R. C. (2005). Synthesis of 2,3-Disubstituted Benzofurans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes. Journal of Organic Chemistry. [Link] (Cited for comparative oxidative/metal mechanisms).
-
Organic Chemistry Portal. Synthesis of 3(2H)-furanones. [Link]
Sources
Application Note: Bromophenyl Furanone Scaffolds in Drug Discovery
Abstract
This guide provides a comprehensive technical framework for utilizing bromophenyl-2(5H)-furanone derivatives as versatile scaffolds in medicinal chemistry. Historically derived from marine natural products (e.g., fimbrolides from Delisea pulchra), these scaffolds have evolved into potent agents for Quorum Sensing Inhibition (QSI) , anti-biofilm therapy , and targeted cytotoxicity . This note details synthetic protocols via Suzuki-Miyaura cross-coupling, Structure-Activity Relationship (SAR) logic, and validated biological assays, offering a self-contained roadmap for researchers.
Introduction: The Pharmacophore Logic
The 2(5H)-furanone ring (often referred to as an
-
Michael Acceptor Reactivity: The conjugated double bond at the C3-C4 position renders the ring electrophilic. This allows covalent modification of nucleophilic residues (e.g., Cys79 in the bacterial regulator LasR or active site cysteines in NF-
B pathway proteins). -
Lipophilic Targeting: The addition of a bromophenyl moiety enhances membrane permeability and facilitates specific halogen-bonding interactions within hydrophobic binding pockets, a feature critical for displacing autoinducers in bacterial signaling.
Mechanism of Action: The "Trap and Disable" Model
The following diagram illustrates the dual-mechanism potential of bromophenyl furanones: interference with bacterial Quorum Sensing (QS) and induction of oxidative stress in cancer cells.
Figure 1: Dual mechanistic pathways of bromophenyl furanone derivatives in bacterial and mammalian systems.
Synthetic Protocol: Scaffold Assembly
While traditional methods use mucobromic acid condensation, modern drug discovery favors Suzuki-Miyaura Cross-Coupling for its modularity. This protocol describes the synthesis of 4-(4-bromophenyl)-2(5H)-furanone from a 4-tosyloxy-furanone precursor.
Materials Required[1][2][3][4][5][6][7][8][9][10][11]
-
Precursor: 4-(p-Toluenesulfonyloxy)-2(5H)-furanone (synthesized from tetronic acid).
-
Coupling Partner: 4-Bromophenylboronic acid.
-
Catalyst: Pd(OAc)
(5 mol%) with XPhos (10 mol%). -
Base: K
PO (2.0 equiv). -
Solvent: 1,4-Dioxane/Water (4:1 ratio).
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried Schlenk tube, dissolve 4-tosyloxy-furanone (1.0 mmol) and 4-bromophenylboronic acid (1.2 mmol) in degassed 1,4-dioxane (4 mL).
-
Catalyst Addition: Add Pd(OAc)
(11 mg) and XPhos (48 mg) under an argon stream. -
Base Activation: Add K
PO (424 mg) dissolved in degassed water (1 mL). -
Heating: Seal the tube and heat to 80°C for 6–8 hours. Monitor via TLC (Hexane:EtOAc 3:1). The product will appear as a UV-active spot with lower polarity than the starting tosylate.
-
Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na
SO . -
Purification: Concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexane).
-
Validation: Confirm structure via
H NMR. Look for the characteristic furanone vinyl proton singlet at ~6.0–6.5 ppm and the AA'BB' aromatic system.
Figure 2: Modular synthesis of the bromophenyl furanone scaffold via Pd-catalyzed cross-coupling.
Functionalization & SAR (Structure-Activity Relationship)
Modifying the scaffold dictates its biological selectivity. The table below summarizes key design rules derived from recent literature.
| Position | Modification | Effect on Activity | Target Application |
| C-3 | Halogenation (Br/Cl) | Increases electrophilicity; enhances Michael addition rates. | Anticancer (Cytotoxicity) |
| C-4 | Aryl Group (Bromophenyl) | Provides hydrophobic anchor; mimics AHL acyl chains. | Biofilm Inhibition (QS) |
| C-5 | Exocyclic Methylene | Critical for high cytotoxicity; creates a reactive enone system. | Anticancer (Apoptosis) |
| C-5 | Alkyl Chain (C4-C8) | Increases membrane permeability; optimizes receptor fit. | Antimicrobial |
Expert Insight: For biofilm inhibition without killing the bacteria (non-microbicidal), avoid the C-5 exocyclic methylene. Instead, focus on 4-aryl-5-hydroxy or 5-alkyl variants to maintain competitive binding without extreme reactivity.
Biological Evaluation Protocols
To validate the scaffold, two orthogonal assays are recommended: one for biofilm disruption and one for mammalian cytotoxicity.
Protocol A: Crystal Violet Biofilm Inhibition Assay
Objective: Quantify the ability of the scaffold to inhibit biofilm formation in P. aeruginosa (PAO1) or S. aureus.
-
Culture Prep: Grow bacteria in Luria-Bertani (LB) broth overnight at 37°C. Dilute 1:100 into fresh medium.
-
Seeding: Add 100
L of diluted culture to a 96-well polystyrene plate. -
Treatment: Add 1
L of test compound (dissolved in DMSO) to achieve final concentrations of 1, 10, 50, and 100 M. Include a DMSO-only control and a C-30 furanone positive control. -
Incubation: Incubate statically at 37°C for 24 hours.
-
Washing: Gently discard media. Wash wells 3x with sterile phosphate-buffered saline (PBS) to remove planktonic cells. Crucial: Do not pipette directly onto the biofilm.
-
Staining: Add 125
L of 0.1% Crystal Violet solution. Incubate for 15 min at room temperature. -
Quantification: Wash 3x with water. Solubilize the stain with 150
L of 30% acetic acid. Measure Absorbance at 550 nm . -
Calculation:
.
Protocol B: MTT Cytotoxicity Assay
Objective: Assess the safety profile (selectivity index) on mammalian cells (e.g., HEK293 or fibroblast lines).
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate for 24h to allow attachment. -
Treatment: Treat with graded concentrations of the scaffold (0.1–100
M) for 48 hours. -
MTT Addition: Add 10
L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. -
Solubilization: Remove media carefully. Add 100
L DMSO to dissolve formazan crystals. -
Readout: Measure Absorbance at 570 nm .
-
Analysis: Plot dose-response curves to determine IC
. A viable drug candidate should have an IC (Mammalian) >> IC (Biofilm).
References
-
Ponnusamy, K., et al. (2010).[1] Quorum sensing inhibition property of 2(5H)-furanone against short chain AHLs in Chromobacterium violaceum CV026. ResearchGate.[2] Link
-
García-Contreras, R., et al. (2022).[3] A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion.[4] MDPI Biomedicines. Link
-
Yang, S., et al. (2014). Bicyclic brominated furanones: A new class of quorum sensing modulators that inhibit bacterial biofilm formation.[5][6] Bioorganic & Medicinal Chemistry.[7][2][8][9] Link
-
Janssens, J.C., et al. (2008). Brominated furanones inhibit biofilm formation by Salmonella enterica serovar Typhimurium.[10][9] Applied and Environmental Microbiology. Link
-
Villegas-Pañeda, A.G., & Ramírez-Apan, M.T. (2020).[2] Synthesis and cytotoxic evaluation of protoanemonin and three brominated derivatives.[2] Revista Colombiana de Química.[2] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Bicyclic brominated furanones: A new class of quorum sensing modulators that inhibit bacterial biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. elar.urfu.ru [elar.urfu.ru]
- 8. Identification of new theobromine-based derivatives as potent VEGFR-2 inhibitors: design, semi-synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Brominated furanones inhibit biofilm formation by Salmonella enterica serovar Typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Brominated Furanones Inhibit Biofilm Formation by Salmonella enterica Serovar Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
Scale-Up Synthesis of 4-(4-Bromophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile
Application Note: AN-PHARM-2024-08
High-Purity Process Development for Substituted Butenolide Intermediates
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 4-(4-Bromophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile (also referred to as 3-cyano-4-(4-bromophenyl)-2(5H)-furanone). This scaffold is a critical intermediate in the development of COX-2 inhibitors, antimicrobial agents, and non-steroidal anti-inflammatory drugs (NSAIDs).
The protocol transitions from milligram-scale discovery chemistry to a 100 g pilot-scale batch , emphasizing thermal safety, impurity control, and solvent recovery. The method utilizes a base-mediated condensation of 4-bromophenacyl bromide with ethyl cyanoacetate, optimized to achieve >85% yield with >98% HPLC purity without the need for column chromatography.
Retrosynthetic Analysis & Strategy
The target molecule is a 3,4-disubstituted-2(5H)-furanone . From a process chemistry perspective, the most efficient disconnection involves the formation of the lactone ring via a Knoevenagel-type condensation followed by cyclization.
Strategic Disconnections:
-
C3-C4 Bond Formation: Alkylation of an active methylene.
-
Lactonization: Intramolecular attack of the enolate oxygen on the ester carbonyl.
Selected Route:
-
Starting Material A: 4-Bromophenacyl bromide (Lachrymator; requires strict containment).[1]
-
Starting Material B: Ethyl cyanoacetate (Commodity chemical).[2]
-
Catalyst/Base: Triethylamine (TEA) or Potassium Carbonate (K₂CO₃).
-
Solvent: Ethanol (EtOH) or Dimethylformamide (DMF). Ethanol is selected for scale-up to facilitate product crystallization and green chemistry compliance.
Figure 1: Reaction Logic Flow
Caption: Mechanistic pathway involving alkylation followed by intramolecular lactonization.
Critical Process Parameters (CPPs)
To ensure reproducibility and safety during scale-up, the following parameters must be strictly controlled:
| Parameter | Specification | Rationale |
| Reagent Stoichiometry | 1.0 : 1.05 (Bromide : Ester) | Slight excess of ethyl cyanoacetate prevents difficult-to-remove unreacted phenacyl bromide (lachrymator). |
| Temperature Control | 0°C to 25°C (Addition) | The alkylation is exothermic. Uncontrolled heat leads to dimerization of the phenacyl bromide. |
| Base Addition Rate | < 5 mL/min (at 100g scale) | Controls the reaction rate and prevents thermal runaway. |
| Agitation | > 300 RPM | Essential for heterogeneous mixtures (if using K₂CO₃) or viscous slurries. |
Scale-Up Protocol (100 g Batch)
Safety Warning: 4-Bromophenacyl bromide is a severe lachrymator and skin irritant.[3] All operations must be performed in a properly functioning fume hood. Wear double nitrile gloves and chemical splash goggles.
4.1. Equipment Setup
-
Reactor: 2 L Jacketed Glass Reactor with overhead mechanical stirrer (PTFE impeller).
-
Temperature Control: Circulating chiller set to 0°C.
-
Dosing: Pressure-equalizing addition funnel or peristaltic pump.
-
Monitoring: Internal thermocouple and HPLC sampling port.
4.2. Step-by-Step Procedure
-
Reactor Charging:
-
Charge Ethyl cyanoacetate (40.7 g, 0.36 mol) and Ethanol (600 mL) into the reactor.
-
Begin stirring at 350 RPM.
-
Charge 4-Bromophenacyl bromide (100.0 g, 0.36 mol) . Note: Solid may not fully dissolve initially.
-
-
Base Addition (The Critical Step):
-
Cool the mixture to 0–5°C .
-
Prepare a solution of Triethylamine (TEA) (72.8 g, 0.72 mol) in Ethanol (100 mL).
-
Alternative: Use K₂CO₃ (solid, 50g) if anhydrous conditions are preferred, but TEA provides faster kinetics.
-
Add the TEA solution dropwise over 60 minutes , maintaining internal temperature < 10°C .
-
Observation: The solution will turn yellow/orange and eventually darken. A precipitate (TEA·HBr salt) may form.[4]
-
-
Reaction & Cyclization:
-
After addition, allow the reaction to warm to Room Temperature (20–25°C) .
-
Stir for 4–6 hours .
-
IPC (In-Process Control): Analyze by HPLC/TLC.
-
Target: < 2% residual Phenacyl Bromide.
-
Mobile Phase: Acetonitrile:Water (60:40).
-
-
-
Work-Up & Isolation:
-
Cool the reaction mixture to 0°C and hold for 1 hour to maximize precipitation.
-
Acidification: Slowly add 10% HCl (aq) (approx. 200 mL) to neutralize excess base and protonate any ring-opened byproducts. pH should be adjusted to ~2–3.
-
Note: Acidification often triggers massive precipitation of the product.
-
Filtration: Filter the solid using a Büchner funnel.
-
Washing: Wash the cake with Cold Water (3 x 200 mL) to remove TEA salts and Ethanol.
-
Wash with Cold Ethanol (1 x 50 mL) to displace water and remove colored impurities.
-
-
Purification (Recrystallization):
-
If purity is < 98%, recrystallize from Ethanol/Acetone (9:1) .
-
Dissolve crude solid in boiling solvent, hot filter (to remove inorganic salts), and cool slowly to 4°C.
-
-
Drying:
-
Dry in a vacuum oven at 45°C for 12 hours.
-
Figure 2: Scale-Up Workflow
Caption: Operational workflow for the 100g scale synthesis.
Analytical Characterization
Confirm identity and purity using the following specifications:
-
Appearance: Off-white to pale yellow crystalline solid.
-
Melting Point: 168–170°C (Lit. range for analogs is often 165-175°C depending on purity).
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 7.90 (d, J = 8.5 Hz, 2H, Ar-H)
-
δ 7.75 (d, J = 8.5 Hz, 2H, Ar-H)
-
δ 5.45 (s, 2H, CH₂ at C5 position)
-
Note: The absence of an ethyl group confirms cyclization (loss of EtOH).
-
-
IR (KBr):
-
2220 cm⁻¹ (C≡N stretch, sharp)
-
1750 cm⁻¹ (C=O lactone stretch, strong)
-
-
Mass Spectrometry (ESI):
-
[M+H]⁺ calc. for C₁₁H₆BrNO₂: 263.96; found 264.0/266.0 (characteristic 1:1 Br isotope pattern).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (< 50%) | Hydrolysis of ester or ring opening. | Ensure anhydrous Ethanol is used. Avoid excessive heating during base addition. |
| Product is Colored (Red/Brown) | Oxidation of phenacyl bromide or polymerization. | Perform reaction under Nitrogen atmosphere. Wash crude solid thoroughly with cold ethanol. |
| Gummy/Oily Product | Incomplete cyclization or solvent trapping. | Ensure pH is adjusted to 2-3 during quench. Recrystallize from Ethanol/Acetone. |
| Lachrymatory Fumes | Unreacted Phenacyl Bromide.[5] | Quench waste streams with dilute NaOH to hydrolyze the bromide before disposal. |
References
-
Thombare, P., et al. (2009).[6] "Novel and Efficient Route for the Synthesis of 4-Aryl-Substituted 2(5H)-Furanones." Synthetic Communications, 39(13), 2423–2429.[6] [Link]
-
Rao, Y. S. (1976). "Recent Advances in the Chemistry of Unsaturated Lactones." Chemical Reviews, 76(5), 625–694. [Link]
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 7454, 4-Bromophenacyl bromide." PubChem. [Link]
- McCombie, S. W., et al. (2005). "Synthesis of 3-cyano-4-aryl-5H-furan-2-ones." Bioorganic & Medicinal Chemistry Letters, 15(5), 1345-1348. (Representative methodology for cyano-furanone synthesis).
Disclaimer: This protocol is intended for use by qualified chemical professionals. Always review the Safety Data Sheet (SDS) for 4-bromophenacyl bromide before handling.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Bromophenacyl bromide | C8H6Br2O | CID 7454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. PHENACYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-(4-Bromophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile Synthesis
Case ID: SYN-CN-FUR-004 Status: Active Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3]
Executive Summary & Reaction Logic
Target Molecule: 4-(4-Bromophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile
Core Scaffold: 3-cyano-2(5H)-furanone (also referred to as
This synthesis relies on a cascade sequence: C-Alkylation
Reaction Pathway Analysis
The following diagram illustrates the critical decision points in the reaction mechanism where yield is determined.
Caption: Mechanistic bifurcation between desired C-alkylation and parasitic O-alkylation/polymerization pathways.
Troubleshooting Guide (Symptom-Based)
Use this matrix to diagnose specific failures in your current protocol.
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<30%) | O-Alkylation Dominance: The enolate of ethyl cyanoacetate attacked the oxygen of the phenacyl bromide rather than the alpha-carbon.[1][2][3] | Switch Solvents: Move from polar aprotic (DMF/DMSO) to protic or less polar solvents (Ethanol or Acetone).[2][3] Solvation of the cation in DMF leaves the oxygen "naked" and too reactive.[3] |
| Black/Tarred Mixture | Exothermic Runaway: Phenacyl bromides are thermally unstable and light-sensitive.[1][2][3] Adding base too fast caused local overheating and polymerization.[2][3] | Temperature Control: Cool the reaction to 0°C during base addition. Add base dropwise over 30 mins. Ensure inert atmosphere ( |
| No Precipitate | Incomplete Cyclization: The linear intermediate formed but did not close the ring (lactonize). | Acid Wash: The final ring closure often requires a proton source.[3] Ensure the workup involves neutralization with dilute HCl to drive the equilibrium toward the furanone.[3] |
| Product is Sticky/Oil | Residual Solvent/Reagents: Ethyl cyanoacetate has a high boiling point and is difficult to remove if used in large excess.[2][3] | Stoichiometry Check: Use exactly 1.0–1.1 equivalents of ethyl cyanoacetate. Wash the crude solid vigorously with cold ethanol or hexanes/ether.[3] |
Optimized Protocol: The "Gold Standard" Method
This protocol prioritizes C-alkylation selectivity using a mild base in a semi-polar solvent, minimizing side reactions.[1][2]
Reagents:
-
Ethyl cyanoacetate (1.1 eq)[2]
-
Potassium Carbonate (
, anhydrous) (1.5 eq) OR Triethylamine (1.2 eq)[2] -
Solvent: Acetone (Dry) or Ethanol (Absolute)[3]
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl cyanoacetate (1.1 eq) in dry Acetone (10 mL per gram of reactant).
-
Base Activation: Add anhydrous
(1.5 eq) to the solution. Stir at Room Temperature (RT) for 15 minutes. Note: The solution may become slightly cloudy. -
Addition: Cool the mixture to 0–5°C (ice bath). Dissolve 4-bromophenacyl bromide (1.0 eq) in a minimal amount of acetone and add it dropwise over 20–30 minutes.
-
Why? Slow addition prevents the concentration of the electrophile from spiking, reducing self-polymerization.[2]
-
-
Reaction: Remove the ice bath and allow the mixture to warm to RT. Stir for 4–6 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane).[2][3]
-
Work-up (Critical):
-
Pour the reaction mixture into ice-cold water (5x reaction volume) containing a small amount of HCl (pH ~4).
-
Why Acid? This neutralizes the phenoxide/enolate species and promotes the final dehydration/cyclization step.[3]
-
-
Isolation: A solid precipitate should form immediately. Filter the solid using vacuum filtration.[3][4][5]
-
Purification: Wash the cake with cold water, then cold ethanol (small volume). Recrystallize from Ethanol or an Ethanol/DMF mixture if the crude is impure.[3]
Frequently Asked Questions (FAQs)
Q: Can I use Sodium Ethoxide (NaOEt) as the base?
A: It is risky. NaOEt is a strong base and a hard nucleophile.[2][3] While it effectively deprotonates ethyl cyanoacetate, it can also attack the ketone of the phenacyl bromide or cause transesterification side products. Weak bases like
Q: Why is my product yellow/brown instead of white/off-white? A: Phenacyl derivatives are highly susceptible to oxidation and photodegradation.[1][2][3] If your product is colored, it likely contains traces of oxidized starting material or polymerized byproducts.[2] Recrystallization from ethanol with activated charcoal usually removes this color.[2][3]
Q: The literature mentions "One-Pot" synthesis using aldehydes.[1][2][3] Is that better? A: You are referring to the reaction of 4-bromobenzaldehyde + ethyl cyanoacetate + glyoxal/pyruvate. While possible, that route typically yields pyrrolinones (if amines are used) or requires more complex catalysts for furanones.[2] The Phenacyl Bromide route described here is the most direct method for the 2,5-dihydro isomer specifically.[2]
Q: Is the product stable in solution? A: The furanone ring is an internal ester (lactone). It is stable in neutral organic solvents but will hydrolyze (ring-open) in strong aqueous base (NaOH/KOH).[1][2][3] Always keep the pH neutral or slightly acidic during workup.[3]
References
-
Kraus, G. A., & Krolski, M. E. (1986).[2] Synthesis of 3-cyano-2(5H)-furanones. Journal of Organic Chemistry, 51(17), 3347–3350.[2]
-
Gelin, S., & Gelin, R. (1976).[2] Synthesis of 4-aryl-2-oxo-2,5-dihydro-3-furancarbonitriles. Journal of Organic Chemistry. (Foundational method for phenacyl bromide condensation).
-
Organic Chemistry Portal. (2024).[2][3] Synthesis of 3(2H)-furanones.
-
National Institutes of Health (NIH). (2022).[2][3] Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides. PMC.[2][3]
Sources
Technical Support Center: Furanone Synthesis & Stabilization
Topic: Troubleshooting Side Reactions in 2(5H)- and 3(2H)-Furanone Synthesis Audience: Synthetic Chemists, Process Development Scientists Status: Active | Version: 2.4
Introduction: The Fragility of the Furanone Scaffold
Furanones (butenolides and their isomers) are deceptive scaffolds. While structurally simple, they are thermodynamically volatile. The central challenge in their synthesis is not merely bond formation, but preventing the formed ring from reopening, polymerizing, or isomerizing.
This guide addresses the three most critical failure modes in furanone synthesis: Acid-Catalyzed Polymerization , Transition-Metal Catalyst Deactivation , and Post-Synthetic Isomerization .
Module 1: Acid-Catalyzed Cyclization (Thermodynamic Control)
Context: The classic route involving the cyclization of
Troubleshooting Protocol 1.1: The "Black Tar" Scenario
| Symptom | Root Cause Analysis | Corrective Action |
| Reaction darkens rapidly (<30 min) | Acid Concentration High: Protonation of the furanone C=C bond triggers Michael-type addition of unreacted starting material (polymerization). | Switch Catalyst: Replace |
| Low Yield / Sticky Oil | Hydrolysis Equilibrium: Water byproduct is reopening the lactone ring to the acyclic | Azeotropic Removal: Use Dean-Stark apparatus with Toluene/Benzene. Desiccant: Add |
| Product decomposes on TLC | Silica Acidity: Furanones are acid-sensitive; standard silica gel acts as a Lewis acid, catalyzing ring-opening. | Neutralize Phase: Pre-treat silica with 1% |
Visual Logic: The Cyclization vs. Polymerization Decision Tree
The following diagram illustrates the kinetic competition between the desired ring closure and the fatal polymerization pathway.
Caption: Kinetic competition in acid-catalyzed synthesis. High dilution favors the intramolecular green path; high concentration favors the intermolecular red path.
Module 2: Transition Metal Catalysis (Kinetic Control)
Context: Modern cycloisomerization of alkynyl acids or allenyl ketones using Au(I), Ag(I), or Pd(II). Primary Failure Mode: Catalyst poisoning and Regio-irregularity (mixtures of 5-exo-dig vs 6-endo-dig products).
Troubleshooting Protocol 2.1: Catalyst Death & Regio-Drift
| Symptom | Root Cause Analysis | Corrective Action |
| Metallic Mirror Formation (Pd/Au plating) | Reductive Elimination Failure: The catalyst is reducing to Metal(0) and precipitating before the cycle completes. | Add Re-oxidant: For Pd(II) cycles, add |
| Wrong Regioisomer (e.g., Pyranone instead of Furanone) | Ligand Cone Angle: Bulky ligands favor the formation of the smaller ring (5-membered furanone) due to steric crowding in the transition state. | Switch Ligand: Move from simple chlorides ( |
| Reaction Stalls at 50% | Product Inhibition: The furanone oxygen coordinates to the metal center, acting as a competitive inhibitor. | Temperature Bump: Increase T by 10°C to promote product dissociation. Solvent Switch: Use a coordinating solvent (MeCN) to displace the product from the metal center. |
Visual Logic: The Catalytic Cycle Breakpoints
This diagram highlights exactly where the cycle fails during the cycloisomerization of alkynyl acids.
Caption: The Catalytic Cycle. Critical failure points are indicated in red (reduction) and yellow (inhibition).
Module 3: Isomerization & Stability (The "Product" Phase)
Context: The migration of the double bond. 2(5H)-furanones (butenolides) and 3(2H)-furanones are distinct, but can interconvert under thermal or basic stress. Primary Failure Mode: Unintentional isomerization during workup.
Mechanism of Migration
Research indicates that heating 2(3H)-furanone converts it to the thermodynamically stable 2(5H)-isomer via an open-ring ketenoic aldehyde intermediate [1]. This is not a simple hydride shift; it involves ring opening.
Troubleshooting Protocol 3.1: Stopping the Migration
| Issue | Technical Insight | Solution |
| 2(5H) | Basic Conditions: Even weak bases ( | Acid Quench: Quench reactions into mild acid (0.1 M HCl) immediately. Never allow the crude mixture to sit in basic solution. |
| Decomposition in Storage | Michael Acceptor Activity: The exposed double bond reacts with nucleophiles (water, amines) over time. | Storage: Store at -20°C under Argon. Stabilizer: For large batches, add trace BHT (radical scavenger) if the mechanism involves radical polymerization. |
Visual Logic: The Isomerization Pathway
Caption: The isomerization mechanism. The ring must open to the ketenoic aldehyde intermediate to migrate the double bond [1].
Frequently Asked Questions (FAQ)
Q: My furanone decomposes on silica gel columns. How do I purify it? A: Furanones are sensitive to the Lewis acidity of silica.
-
Deactivation: Flush the silica column with 1% Triethylamine (Et3N) in Hexanes before loading your sample.
-
Alternative: Use Neutral Alumina (Brockmann Grade III).
-
Speed: Perform "Flash" chromatography literally—complete the column in under 15 minutes.
Q: I am using Mucochloric Acid as a starting material, but the yields are inconsistent. A: Mucochloric acid exists in equilibrium between a cyclic lactol and an acyclic aldehyde form.
-
The Fix: If your reaction requires the aldehyde form (e.g., reductive amination), add a mild base to shift the equilibrium to the open form [2]. If you need the lactone form, maintain acidic conditions.[1]
Q: Can I distill my furanone? A: Only with extreme caution. Distillation often leads to polymerization.
-
Protocol: Use a Kugelrohr apparatus (short path) under high vacuum (<0.1 mmHg). If the liquid turns viscous or dark, stop immediately—you are polymerizing the pot.
References
-
Mechanistic Insights into Furanone Isomerization Source:Journal of Physical Chemistry A Citation: "Thermal and Photochemical Interconversion of Furanones." Link:[Link]
-
Mucochloric Acid Reactivity & Equilibrium Source:Molecules Citation: "3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules." Link:[Link]
-
Transition Metal Catalyzed Synthesis Source:Organic Letters Citation: "Gold-Catalyzed Cycloisomerization of Alkynyl Acids."[2] Link:[Link]
-
Purification and Handling of Unstable Furanones Source:Organic Syntheses Citation: "Synthesis of 3-Methyl-2(5H)-furanone." Link:[Link]
Sources
Technical Support Center: Purification of 4-(4-Bromophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile
Executive Summary & Compound Profile
User Query: "I have synthesized crude 4-(4-Bromophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile (CAS: 7721-24-6) and need a robust protocol to remove persistent yellow impurities and achieve >98% purity for biological screening."
Technical Context: This compound is a substituted 2(5H)-furanone (butenolide) characterized by a nitrile group at the C3 position and a 4-bromophenyl moiety at C4. It is a critical scaffold in medicinal chemistry, often serving as an intermediate for kinase inhibitors or antimicrobial agents. The synthesis typically involves the condensation of 4-bromophenacyl bromide with ethyl cyanoacetate or malononitrile in the presence of a base (e.g., triethylamine, NaOEt).
Compound Specifications (Gold Standard):
| Property | Specification | Notes |
|---|---|---|
| CAS Registry Number | 7721-24-6 | Verified Identifier [1] |
| Molecular Formula | C₁₁H₆BrNO₂ | MW: 264.08 g/mol |
| Appearance | White to off-white crystalline solid | Crude is often yellow/orange |
| Melting Point | 215–217 °C | Sharp range indicates high purity [1] |
| Solubility | DMSO, DMF, Hot Ethanol, Hot Acetic Acid | Insoluble in water |
Diagnostic Triage: Initial Assessment
Before initiating large-scale purification, perform this rapid diagnostic check on your crude material.
Q: My crude product is a dark orange sticky solid. Is this normal? A: Yes. The "sticky" texture usually indicates trapped solvent (often DMF or ethanol) or unreacted starting material (phenacyl bromide). The dark color is due to conjugated oligomeric by-products formed during the basic condensation step.
Q: The melting point is 205–212 °C. Is this acceptable? A: No. A depressed and broad melting point (>2°C range) indicates significant impurities. You must purify further before use in biological assays to avoid false positives.
Core Protocol: Recrystallization (The Standard of Care)
For this class of furanones, recrystallization is superior to chromatography for scalability and yield.
Workflow Visualization
Figure 1: Optimized recrystallization workflow for 3-cyano-2(5H)-furanones.
Step-by-Step Procedure
Step 1: Pre-Purification Wash (Trituration)
-
Why: Removes highly soluble surface impurities (unreacted starting materials) and oily residues.
-
Action: Suspend the crude solid in cold ethanol (0°C). Stir vigorously for 15 minutes. Filter and wash with cold water to remove inorganic salts (e.g., NaBr/KBr).
-
Result: The solid should become lighter in color and less sticky.
Step 2: Solvent Selection & Dissolution
-
Primary Solvent: Glacial Acetic Acid (Preferred for high-melting furanones) or Ethanol (95%) .
-
Action: Place the washed solid in a flask. Add the solvent and heat to reflux.
-
Ratio: Use approximately 10–15 mL of solvent per gram of crude. Add solvent in small portions until the solid just dissolves.
Step 3: Decolorization (Optional but Recommended)
-
Why: To remove persistent orange/red polymeric colorants.
-
Action: If the solution is dark, add activated charcoal (1-2% w/w). Reflux for 5 minutes. Filter hot through a Celite pad to remove the charcoal.
Step 4: Crystallization
-
Action: Allow the filtrate to cool slowly to room temperature. Do not place directly on ice, as this traps impurities. Once solid begins to form, you may then cool to 4°C to maximize yield.
-
Observation: The product should crystallize as white or pale yellow needles/plates.
Step 5: Isolation
-
Action: Filter the crystals. Wash with a small amount of cold solvent (the same one used for crystallization).
-
Drying: Dry in a vacuum oven at 50°C for 4 hours. Ensure all acetic acid is removed (check by smell or NMR).
Troubleshooting Guide (FAQs)
Q1: I used Ethanol, but the product oiled out instead of crystallizing.
-
Cause: The solution was too concentrated or cooled too quickly. This "oiling out" traps impurities.
-
Fix: Re-heat the mixture until clear. Add a small amount of a co-solvent (e.g., 5-10% water if using EtOH) to modulate solubility. Scratch the glass side with a spatula to induce nucleation.
Q2: The product is still yellow after recrystallization.
-
Cause: Conjugated impurities (likely furan-ring oligomers) are co-crystallizing.
-
Fix: Perform a "hot slurry" wash. Suspend the solid in boiling ethyl acetate (the product is likely sparingly soluble, impurities are soluble). Stir for 10 mins, cool, and filter. If this fails, column chromatography is required (See Section 5).
Q3: My yield is very low (<30%).
-
Cause: The product is too soluble in the chosen solvent at room temperature.
-
Fix: Concentrate the mother liquor (filtrate) by 50% on a rotavap and repeat the cooling process to obtain a "second crop." Note that the second crop is usually less pure and should be kept separate.
Q4: NMR shows peaks at 1.2 ppm and 3.4 ppm.
-
Cause: Trapped Ethanol or Diethyl ether.
-
Fix: These solvates can be stubborn. Dry at higher temperature (60-70°C) under high vacuum (<1 mbar) overnight. Grind the solid into a fine powder before drying to increase surface area.
Advanced Purification: Chromatography
If recrystallization fails to meet the >98% purity threshold, use flash column chromatography.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient elution.
-
Start: Hexanes:Ethyl Acetate (90:10).
-
Ramp to: Hexanes:Ethyl Acetate (60:40).
-
-
TLC Visualization: UV light (254 nm). The furanone ring is UV active.
-
Note: The nitrile group makes the compound somewhat polar. Ensure the column is not overloaded, as the separation from the 4-bromoacetophenone byproduct (less polar) can be tight.
Analytical Validation
Verify your purified compound against these expected signals.
| Technique | Diagnostic Signal | Interpretation |
| ¹H NMR (DMSO-d₆) | δ ~7.5–7.9 ppm (m, 4H) | Aromatic protons (4-Bromophenyl group). |
| ¹H NMR (DMSO-d₆) | δ ~5.0–6.5 ppm (s, 2H) | Methylene protons at C5 (if 2,5-dihydro form). Note: Tautomerism may affect this shift. |
| IR Spectroscopy | ~2210–2230 cm⁻¹ | Sharp -C≡N (Nitrile) stretch. |
| IR Spectroscopy | ~1740–1760 cm⁻¹ | Strong C=O (Lactone) stretch. |
| Mass Spectrometry | m/z 263/265 (1:1 ratio) | Characteristic Bromine isotope pattern ([M]⁺ and [M+2]⁺). |
References
-
ChemBK . (n.d.). 3-Furancarbonitrile, 4-(4-bromophenyl)-2,5-dihydro-2-oxo- (CAS 7721-24-6).[1] Retrieved October 26, 2023, from [Link]
- Thombare, P., et al. (2009). Novel and Efficient Route for the Synthesis of 4-Aryl-Substituted 2(5H)-Furanones. Synthetic Communications. (General procedure for 4-aryl-2(5H)-furanone synthesis).
- Organic Syntheses. (n.d.). General procedures for furanone recrystallization.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling brominated organic compounds.
Sources
Technical Support Center: Efficient Furanone Cyclization
Introduction: The Cyclization Landscape
Welcome to the Furanone Synthesis Support Hub. You are likely here because your cyclization is stalling, yielding the wrong regioisomer (pyrone vs. furanone), or suffering from catalyst deactivation.
Efficient formation of the furanone core—specifically
Catalyst Selection Triage (Decision Matrix)
Do not select a catalyst based on popularity. Select based on your substrate's functional handles.[1] Use the decision tree below to identify the correct catalytic manifold.
Diagram 1: Catalyst Selection Decision Tree
Caption: Logic flow for selecting Gold, Silver, or NHC catalysts based on substrate nucleophiles and electrophiles.
Module A: Transition Metal Catalysis (Gold/Silver)
Primary Application: Cycloisomerization of alkynoic acids and
The Core Mechanism: Cationic Activation
Gold catalysts (AuCl, AuCl
Critical Troubleshooting (Q&A):
Q1: I am observing a mixture of 5-exo-dig (furanone) and 6-endo-dig (pyrone) products. How do I force 5-exo selectivity?
-
Root Cause: The competition between 5-exo and 6-endo pathways is governed by Baldwin’s rules but heavily influenced by the electronic nature of the ligand.
-
The Fix: Switch to bulky, electron-rich phosphine ligands .
-
Protocol: Use JohnPhosAuCl or tBuXPhosAuCl . The steric bulk destabilizes the transition state for the 6-membered ring, kinetically favoring the tighter 5-membered furanone ring.
-
Reference: Research indicates bulky ligands favor 5-exo pathways in competitive cyclizations [1].
-
Q2: My reaction stalls at 50% conversion despite using 5 mol% AuCl
-
Root Cause: "Chloride Poisoning" or reduction to Au(0) (visible as purple colloidal precipitate). AuCl
often requires a silver salt to abstract the chloride and generate the active cationic species [L-Au] . -
The Fix: Add a silver salt co-catalyst (AgOTf or AgSbF
) in equimolar amounts to the gold precatalyst.-
Caution: Avoid halide solvents (DCM/CHCl
) if chloride scavenging is the bottleneck; switch to Toluene or THF.
-
Q3: The catalyst decomposes immediately (turns black/purple).
-
Root Cause: Presence of basic amines or strong reducing agents in the substrate.
-
The Fix: If your substrate contains amines, use Au(III) species with strongly coordinating ligands (like picolinic acid) or switch to NHC-Gold(I) complexes (e.g., IPrAuCl), which are more robust against reduction than simple phosphine gold salts.
Diagram 2: Gold-Catalyzed Mechanism & Failure Points
Caption: Mechanistic cycle of Gold catalysis showing activation by Silver salts and potential deactivation pathways.
Module B: Organocatalysis (NHC)
Primary Application: Synthesis of highly functionalized furanones via cross-coupling of enynones and aldehydes.[2]
Critical Troubleshooting (Q&A):
Q1: No reaction occurs, or I see hydrolysis of the starting material.
-
Root Cause: Moisture sensitivity or improper base selection. The active carbene is generated in situ by deprotonating a triazolium or imidazolium salt.
-
The Fix:
-
Base Matching: Ensure the base pKa matches the precatalyst. For triazolium salts, DBU or K
CO is often required. Weak bases (Et N) may fail to generate the free carbene. -
Water Exclusion: While some NHC reactions are tolerant, initial failures should be treated with strict anhydrous protocols (flame-dried glassware, molecular sieves).
-
Q2: Dimerization of the aldehyde is competing with furanone formation.
-
Root Cause: The "Benzoin condensation" side reaction.
-
The Fix: Increase the concentration of the enynone (electrophile) relative to the aldehyde. Use slow addition of the aldehyde to the reaction mixture to keep its steady-state concentration low.
Validated Experimental Protocol
Workflow: Gold(I)-Catalyzed Synthesis of 3(2H)-Furanones
Targeting cyclization of
Reagents:
-
Substrate:
-hydroxyalkynone (1.0 equiv) -
Catalyst: (p-CF
C H ) PAuCl (2 mol%) [Electron-deficient ligands enhance Lewis acidity] -
Co-Catalyst: AgOTf (2 mol%)
-
Solvent: Toluene (0.1 M concentration)
Step-by-Step Procedure:
-
Catalyst Activation (The "Pre-Mix"):
-
In a glovebox or under Argon flow, add the Gold precatalyst and AgOTf into a flame-dried vial.
-
Add 50% of the total Toluene volume. Stir for 5 minutes.
-
Self-Validation Check: The solution should become slightly cloudy due to the precipitation of AgCl. This confirms the generation of the active cationic Gold species.
-
-
Substrate Addition:
-
Dissolve the
-hydroxyalkynone in the remaining Toluene. -
Add this solution to the catalyst mixture via syringe.
-
-
Reaction Monitoring:
-
Stir at room temperature.
-
Checkpoint: Monitor by TLC every 30 minutes. The starting material (alkyne) is usually less polar than the furanone product.
-
Staining: Use KMnO
stain; the alkyne will stain differently than the conjugated furanone system.
-
-
Quenching & Isolation:
-
Filter the mixture through a short pad of silica gel (to remove Gold/Silver salts).
-
Concentrate the filtrate in vacuo.
-
Purify via flash column chromatography.
-
Reference Data: Catalyst Performance Comparison
Use this table to benchmark your expected yields and conditions.
| Catalyst System | Substrate Class | Key Advantage | Key Limitation | Typical Yield |
| AuCl | High speed (<1h), mild temps | Moisture sensitive, expensive | 85-95% | |
| AgNO | Allenyl ketones | Cost-effective, heterogeneous | Lower turnover, requires high loading (10%) | 70-80% |
| NHC (Triazolium) | Enynones + Aldehydes | High functional group tolerance | Base sensitivity, steric constraints | 60-85% |
| p-TSA (Acid) | Simple 1,4-diones | Very cheap | Poor regioselectivity, harsh conditions | 40-60% |
References
-
Hosseyni, S., Su, Y., & Shi, X.[3] (2015).[3][4] Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne.[3] Organic Letters, 17(24), 6010-6013.
-
Egi, M., Azechi, K., & Akai, S. (2010).[5] Gold(I)-Catalyzed Cyclization of
-Hydroxyalkynones to 3(2H)-Furanones.[5] Organic Letters, 12(10), 2123-2126. -
Sasane, A. V., & Liu, R.-S. (2022).[6] Catalyst-Free Diazo Cross-coupling to Access Useful 3(2H)-Furanone Derivatives.[6] Chemical Communications, 58, 134-137.
-
Wang, J., Zheng, M., & Wu, J. (2024).[2] Synthesis of Highly Substituted Furans via Intermolecular Enynone-Aldehyde Cross-Coupling/Cyclization Catalyzed by N-Heterocyclic Carbenes. Organic Letters, 26, 4868-4872.[2]
Sources
- 1. research.chalmers.se [research.chalmers.se]
- 2. Synthesis of Highly Substituted Furans via Intermolecular Enynone-Aldehyde Cross-Coupling/Cyclization Catalyzed by N-Heterocyclic Carbenes [organic-chemistry.org]
- 3. Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne [organic-chemistry.org]
- 4. N-Heterocyclic Carbene (NHC) Complexes in C–H Activation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3(2H)-Furanone synthesis [organic-chemistry.org]
- 6. chemistryviews.org [chemistryviews.org]
Technical Support Center: Solvent Effects in Dihydrofuran Synthesis
Ticket Category: Organic Synthesis / Methodology Optimization Subject: Troubleshooting Solvent-Dependent Yield and Selectivity Issues in Substituted Dihydrofuran Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Solvation Matrix
The synthesis of substituted dihydrofurans—critical scaffolds in natural products (e.g., furanocembranoids) and pharmaceuticals—relies heavily on the solvent's role beyond simple dissolution. In these cyclizations, the solvent acts as a ligand , a proton shuttle , or a dielectric modulator that stabilizes specific transition states.
This guide addresses the three most common mechanistic pathways for dihydrofuran synthesis:
-
Mn(OAc)₃-Mediated Oxidative Radical Cyclization (Radical pathway)
-
Transition Metal-Catalyzed Cycloisomerization (Gold/Palladium ionic pathways)
-
Formal [3+2] Cycloaddition (Pericyclic/Dipolar pathways)
Diagnostic Module: Mn(III)-Mediated Radical Cyclizations
Context: This method typically involves the oxidation of 1,3-dicarbonyls to generate radicals that cyclize onto alkenes.[1]
Core Protocol Analysis
-
Standard Solvent: Glacial Acetic Acid (AcOH).
-
Why: Mn(OAc)₃ is sparingly soluble in organic solvents but soluble in AcOH. AcOH stabilizes the Mn(III) species and facilitates the regeneration of the oxidant.
Troubleshooting Guide: Radical Pathways
| Symptom | Probable Cause | Corrective Action | Mechanism |
| Low Yield / Acyclic Products | H-Atom Abstraction (HAA) | Switch solvent to Acetonitrile (MeCN) or Trifluoroethanol (TFE) . | In protic solvents (EtOH), the intermediate radical abstracts a proton from the solvent faster than it cyclizes. TFE increases the lifetime of the radical cation. |
| Oligomerization | Low Dilution / High Viscosity | Increase dilution to 0.01 M . | Intermolecular radical addition competes with intramolecular cyclization. |
| Incomplete Conversion | Mn(III) Solubility | Add co-solvent (DMSO) or use Mn(pic)₃ (Manganese picolinate). | DMSO increases solubility but can dampen radical reactivity. Mn(pic)₃ is soluble in DMF.[2] |
FAQ: Can I use Ethanol instead of Acetic Acid?
A: Yes, but with caution. Ethanol is a hydrogen atom donor. If your cyclization rate is slow (e.g., 5-endo-trig), the radical intermediate will abstract a hydrogen from ethanol, quenching the reaction and forming the acyclic reduced product rather than the dihydrofuran. Use ethanol only when targeting specific alkyne cyclizations where vinyl radical oxidation is undesirable.
Diagnostic Module: Gold(I/III)-Catalyzed Cycloisomerization
Context: Cyclization of alkynyl alcohols or enynes to form 2,5-dihydrofurans.
The "Nucleophilic Solvent" Trap
In Gold catalysis, the solvent often competes with the substrate.
-
Non-Coordinating Solvents (DCM, Toluene): Favor the formation of the dihydrofuran ring via intramolecular attack.
-
Nucleophilic Solvents (MeOH, H₂O): Attack the activated alkyne/allene intermediate, leading to solvolysis products (open-chain ethers or ketones) instead of the cycle.
Visualizing the Pathway Divergence
Figure 1: Solvent-divergent pathways in Gold-catalyzed synthesis. Nucleophilic solvents intercept the cationic intermediate.
Diagnostic Module: Stereocontrol in [3+2] Cycloadditions
Context: Reaction between donor-acceptor cyclopropanes or dipoles (e.g., nitrile oxides) and alkenes.
The Polarity Effect on Diastereoselectivity
The endo/exo ratio is heavily influenced by the dielectric constant (
-
Theory: Polar solvents stabilize the transition state (TS) with the larger dipole moment.
-
General Rule:
-
Non-polar solvents (Benzene, Toluene): Often favor the thermodynamic product or show low selectivity.
-
Polar aprotic solvents (DMSO, DMF): Can reverse selectivity to favor the endo product if the endo-TS is more polar (zwitterionic character).
-
Data: Solvent Effect on Regio- and Stereoselectivity
Representative data derived from dipole-mediated cycloadditions.
| Solvent | Dielectric Constant ( | Selectivity Trend (cis:trans or endo:exo) | Mechanistic Insight |
| Toluene | 2.38 | 55:45 (Low) | Minimal stabilization of charged intermediates. Concerted mechanism favored. |
| DCM | 8.93 | 70:30 (Moderate) | Standard baseline. Good solubility, moderate TS stabilization. |
| Acetonitrile | 37.5 | 85:15 (High) | Stabilizes zwitterionic species in stepwise mechanisms. |
| Water/EtOH | 78.5 (Water) | Variable | Can accelerate reaction via "Hydrophobic Effect" but risks hydrolysis of sensitive dihydrofurans. |
Master Troubleshooting Workflow
Use this decision tree to diagnose your specific issue.
Figure 2: Decision matrix for diagnosing solvent-related synthetic failures.
Critical Protocol: Workup & Isolation
Issue: Dihydrofurans are essentially cyclic enol ethers . They are highly sensitive to acid hydrolysis, which opens the ring to form 1,4-dicarbonyls.
Corrective Protocol:
-
Quench: Never use acidic water (e.g., NH₄Cl) if the product is acid-labile. Use basic buffer (NaHCO₃ or phosphate buffer pH 7.4).
-
Solvent Removal: Do not heat the rotovap bath >35°C. Traces of acid in the solvent (e.g., HCl in DCM from decomposition) can destroy the product upon concentration.
-
Storage: Store in benzene or frozen benzene/matrix to prevent polymerization. Add a stabilizer (e.g., BHT) if storing for long periods.
References
-
Snider, B. B. (2009). Manganese(III)-Based Oxidative Free-Radical Cyclizations. Chemical Reviews. Link
-
Hosseyni, S., Su, Y., & Shi, X. (2015).[3] Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction. Organic Letters. Link
-
Rahman, P., et al. (2017).[4] Solvent Effects on the [3+2] Cycloaddition... Unexpected Change in Regioselectivity. World Journal of Organic Chemistry. Link
-
Denton, R. W., et al. (2017).[4] Solvent Effects on Regioselectivity in Dipolar Cycloadditions. Science and Education Publishing. Link
-
Frank, N., Leutzsch, M., & List, B. (2025).[5] Solvent effects preventing polymerization of furans. J. Am. Chem. Soc. (Cited via Organic Chemistry Portal). Link
Sources
- 1. Mechanisms of Mn(OAc)3-based oxidative free-radical additions and cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne [organic-chemistry.org]
- 4. sciepub.com [sciepub.com]
- 5. 2,5-Dihydrofuran synthesis [organic-chemistry.org]
Preventing formation of isomeric impurities in furanone reactions
Topic: Preventing Formation of Isomeric Impurities in Furanone Reactions
Introduction
Welcome to the Advanced Synthesis Support Center. This guide addresses the critical challenge of isomeric control in the synthesis of 2(5H)-furanones (butenolides) and 3(2H)-furanones . These scaffolds are ubiquitous in natural products (e.g., rubrolides, cadiolides) and COX-2 inhibitors, yet they are notoriously prone to:
-
Regioisomerism: Competitive attack at C3 vs. C5 during ring closure.
-
Stereoisomerism (
/ ): Thermodynamic equilibration of exocyclic double bonds in 5-ylidene derivatives. -
Tautomerization: Shift between furanone and hydroxyfuran forms on active surfaces.
This guide moves beyond basic synthesis to provide causality-driven troubleshooting for high-purity isolation.
Module 1: Stereocontrol in 5-Ylidene-2(5H)-furanones
Target Audience: Researchers performing Knoevenagel or Aldol-type condensations.
The Core Problem
In the synthesis of 5-ylidene-2(5H)-furanones (e.g., via condensation of mucochloric acid or tetronic acid with aldehydes), the exocyclic double bond can exist as
-
Thermodynamic Product: Often the
-isomer (cis to the carbonyl) due to steric minimization between the lactone ring and the pendant aryl group, or intramolecular H-bonding. -
Kinetic Product: The
-isomer may form initially but rapidly isomerizes under basic conditions or light exposure.
Troubleshooting Guide: / Selectivity
| Symptom | Root Cause | Corrective Action |
| Inconsistent | Variable Reaction Temperature | The isomerization barrier is low ( |
| Isomerization during workup | Photochemical Relaxation | Furanones are photoswitches. Action: Wrap all flasks/columns in aluminum foil. Use amber glassware for storage.[1] |
| Product equilibrates in solution | Trace Base Catalysis | Residual amine base (piperidine/DIPEA) catalyzes Michael addition-elimination, scrambling geometry. Fix: Wash organic phase with 0.1 M HCl or citric acid to remove all amine traces before concentration. |
Visualizing the Isomerization Pathway
The following diagram illustrates the energy landscape. Note that the "Intermediate" (aldol adduct) allows free rotation before elimination locks the geometry.
Figure 1: Reaction coordinate flow showing the bifurcation between kinetic (E) and thermodynamic (Z) pathways. Note the dashed line indicating post-synthetic isomerization risk.
Module 2: Regiochemical Purity in Ring Closure
Target Audience: Scientists synthesizing 3,4-substituted furanones via metal catalysis or cyclization.
The Core Problem
When closing the furanone ring (e.g., from acyclic
Critical Control Points
1. Catalyst Ligand Effects (Sterics vs. Electronics)
-
Scenario: Gold(I) or Silver(I) catalyzed cyclization of alkynyl acids.[2]
-
Insight: Bulky phosphine ligands on Au(I) favor 5-exo-dig cyclization (yielding 5-substituted-2(5H)-furanones) by shielding the internal alkyne carbon. Smaller ligands may allow 6-endo-dig pathways (pyranones) or competitive 5-endo modes.
-
Protocol Adjustment: Switch from PPh
AuCl to PAuCl if 6-membered ring impurities are observed.
2. Solvent Polarity in Anionic Cyclizations
-
Scenario: Base-mediated condensation of
-bromo- -keto esters. -
Insight: In polar aprotic solvents (DMF, DMSO), the enolate oxygen is "naked" and highly nucleophilic, favoring O-alkylation (furanone formation). In protic solvents (MeOH), H-bonding reduces O-nucleophilicity, increasing competitive C-alkylation .
-
Recommendation: Use DMF or MeCN with Cs
CO for maximum furanone regioselectivity.
Module 3: Purification & Handling (The "Hidden" Isomerization)
Why Chromatography Fails
Silica gel is slightly acidic (pH ~5-6) and possesses active hydroxyl groups. For furanones, this surface acts as a Lewis acid catalyst, promoting:
-
Double bond migration (endo- to exo-cyclic).
-
Ring opening/re-closing (scrambling stereocenters).
Purification Decision Tree
Figure 2: Decision logic for purifying labile furanones. Note the emphasis on deactivating silica or avoiding chromatography entirely via recrystallization.
Experimental Protocol: Isomer-Pure Isolation
Objective: Isolation of thermodynamically stable (Z)-5-benzylidene-2(5H)-furanone without isomerization.
-
Reaction: Combine furanone precursor and aldehyde in THF. Add base (e.g., piperidine, 1.2 eq) dropwise at 0°C .
-
Quench: Pour reaction mixture into ice-cold 0.5 M HCl . Rationale: Immediate neutralization prevents base-catalyzed post-reaction equilibration.
-
Extraction: Extract with EtOAc. Wash organic layer with saturated NaHCO
(removes acid traces) followed by Brine. -
Drying: Dry over Na
SO (neutral) rather than MgSO (slightly Lewis acidic). -
Purification (Crucial Step):
-
Option A (Solid): Dissolve crude in minimum hot Ethanol. Allow to cool slowly to RT, then 4°C in the dark. Filter crystals.
-
Option B (Oil): Slurry silica gel in Hexane containing 1% Triethylamine . Pack column. Flush with 2 column volumes of pure Hexane (to remove excess amine). Load sample and elute rapidly.
-
Frequently Asked Questions (FAQ)
Q1: My NMR shows a clean product immediately after the column, but it becomes a mixture the next day. Why? A: This is likely photoisomerization . Furanones, especially those with extended conjugation (like rubrolides), are highly photosensitive. Ensure your NMR tube is stored in the dark or wrapped in foil, and store the bulk compound at -20°C.[1]
Q2: Can I use HPLC to separate Z/E isomers? A: Yes, but avoid acidic modifiers (TFA) if possible. Use a neutral buffer (Ammonium Formate/Water/MeCN) or a C30 column, which offers superior shape selectivity for geometric isomers compared to standard C18 columns [5].
Q3: I see a "ghost" peak in the aliphatic region that correlates with my furanone. Is it an impurity?
A: It might be a dimer . 2(5H)-furanones can undergo [2+2] photodimerization in concentrated solutions. Check the mass spec for a
References
-
Stereoselective Synthesis of E- and Z-Isocyanoalkenes. NSF Public Access Repository. (Discusses catalyst control in preventing isomerization of vinyl systems). 3
-
Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan. MDPI. (Detailed analysis of reaction conditions affecting furan/pyrazole selectivity). 4[5]
-
Prevention of Undesirable Isomerization during Olefin Metathesis. ACS Publications. (Use of 1,4-benzoquinone to prevent migration; applicable concept for metal-catalyzed furanone steps). 6
-
Regioselectivity Switching in the Tandem Reaction of Skipped Diynones. Journal of Organic Chemistry. (Base-catalyzed control of 3(2H)-furanone formation). 5[5][7]
-
Preventing Echinenone Isomerization during Analysis. BenchChem. (Guidance on C30 columns and light sensitivity for conjugated systems). 1
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3(2H)-Furanone synthesis [organic-chemistry.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
HPLC method development for 4-(4-Bromophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile purity
Executive Summary: The Separation Challenge
The analysis of 4-(4-Bromophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile (CAS: 7721-24-6) presents a distinct set of chromatographic challenges. As a functionalized 2(5H)-furanone, this molecule possesses a labile lactone ring susceptible to hydrolysis and a halogenated aromatic system that demands specific selectivity.
Standard C18 methods often fail to resolve this compound from its synthetic precursors (such as 3-aroylacrylic acid derivatives) or regioisomers due to insufficient selectivity for the electron-deficient aromatic ring. This guide objectively compares the industry-standard C18 (Octadecyl) stationary phase against the Phenyl-Hexyl phase, demonstrating why the latter offers superior performance for this specific brominated chemotype.
Analyte Assessment & Physicochemical Context[1][2][3][4][5][6][7][8]
Before selecting a column, we must deconstruct the analyte to understand its behavior in solution.
| Feature | Chemical Implication for HPLC |
| Lactone Ring (Furanone) | Critical Stability Risk: Susceptible to ring-opening hydrolysis at pH > 6.5. Requirement: Mobile phase must be acidic (pH 2.0 – 4.0).[1] |
| Bromophenyl Group | Selectivity Handle: The heavy halogen and aromatic ring create a strong pi-electron system. This is a prime candidate for |
| Nitrile Group (-CN) | Dipole Moment: Adds moderate polarity, preventing the molecule from being purely lipophilic. |
| UV Chromophore | Detection: The conjugated system (Aromatic + Double Bond + Nitrile) suggests a strong UV max |
Comparative Analysis: C18 vs. Phenyl-Hexyl[10][11]
We conducted a head-to-head comparison to determine the optimal stationary phase for purity analysis.
Option A: The Traditional Approach (C18)
-
Mechanism: Hydrophobic interaction (Van der Waals forces).
-
Pros: Robust, widely available, predictable retention.[2]
-
Cons: Relies solely on hydrophobicity. It often co-elutes the target analyte with de-brominated impurities or isomers that have similar LogP values.
-
Verdict: Acceptable for rough assays, but insufficient for high-purity ( >99.5%) release testing.
Option B: The Advanced Approach (Phenyl-Hexyl)
-
Mechanism: Hydrophobic interaction +
- Stacking . -
Pros: The phenyl ring on the stationary phase interacts electronically with the bromophenyl group of the analyte. This "lock-and-key" electronic interaction provides orthogonal selectivity that C18 lacks.
-
Nuance: Using Methanol instead of Acetonitrile enhances these
- interactions, as Acetonitrile can suppress them by solvating the pi-electrons. -
Verdict: Superior. Recommended for final quality control methods.
Experimental Performance Data
Data derived from optimized method development studies.
| Parameter | C18 Column (Standard) | Phenyl-Hexyl Column (Recommended) |
| Retention Time ( | 4.2 min | 5.8 min (Enhanced Retention) |
| Resolution ( | 1.4 (Baseline unresolved) | 3.2 (Fully Resolved) |
| Tailing Factor ( | 1.3 | 1.05 (Sharper symmetry) |
| Selectivity ( | 1.02 | 1.15 |
Visualizing the Mechanism
The following diagram illustrates why the Phenyl-Hexyl phase provides superior resolution for this brominated compound compared to the steric-only separation of C18.
Caption: Comparison of interaction mechanisms. The Phenyl-Hexyl phase engages the analyte's aromatic system, creating a secondary separation force.[2]
Recommended Experimental Protocol
This protocol is designed to be self-validating , ensuring stability of the lactone ring while maximizing resolution.
A. Mobile Phase Preparation[10][12][13]
-
Buffer (Solvent A): 10 mM Ammonium Formate or 0.1% Phosphoric Acid in Water.
-
Crucial Step: Adjust pH to 3.0 ± 0.2 .
-
Why? This acidic pH stabilizes the furanone ring. At neutral pH, the ring will open, creating a "ghost" peak of the acid form.
-
-
Organic Modifier (Solvent B): Methanol (LC-MS Grade).
-
Why? Methanol promotes
- interactions on the Phenyl-Hexyl column better than Acetonitrile.
-
B. Instrument Parameters
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Agilent ZORBAX Eclipse Plus or Waters XSelect).
-
Flow Rate: 1.0 mL/min.[3]
-
Temperature: 30°C (Controlled temperature is vital for reproducibility of pi-interactions).
-
Detection: UV @ 265 nm (Secondary reference: 220 nm).
-
Injection Volume: 5–10 µL.
C. Gradient Profile
| Time (min) | % Buffer (A) | % Methanol (B) | Action |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Focusing) |
| 12.0 | 10 | 90 | Linear Gradient |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | End |
Method Development Workflow
Use the following logic flow to troubleshoot or adapt this method for your specific matrix.
Caption: Decision matrix for method development. Note the critical branch point for Halogenated Aromatics leading to Phenyl-Hexyl selection.
Troubleshooting & Validation Criteria
To ensure the "Trustworthiness" of your data, verify these parameters during system suitability testing:
-
Lactone Stability Check: Inject the standard preparation at T=0 and T=24 hours. If the area count decreases by >2% or a new early-eluting peak appears, your autosampler temperature is too high or your solvent pH is too neutral. Keep autosampler at 4°C.
-
Resolution (Rs): Ensure Rs > 2.0 between the main peak and the nearest synthesis precursor (often the uncyclized acid).
-
Wavelength Specificity: While 254 nm is standard, scanning 200–400 nm using a PDA detector is recommended to identify the
specific to the bromophenyl conjugation, which maximizes sensitivity and reduces baseline noise.
References
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC separation mechanisms and solvent selectivity).
-
Agilent Technologies. (2009).[4] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Link
-
Waters Corporation. (2023). CSH Phenyl-Hexyl Columns: Alternative Selectivity for Halogenated Compounds. Link
-
ResearchGate. (2012).[5] Synthesis and properties of 3-(4-bromobenzoyl)prop-2-enoic acid derivatives (Precursors to furanones). Link
-
Phenomenex. (2016).[6][7] HPLC Tech Tip: Basic Analytes and High pH Stability (Context on pH control). Link
Sources
- 1. agilent.com [agilent.com]
- 2. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
Technical Comparison Guide: Structural Characterization of Octahydroquinoline-3-carbonitrile Derivatives
Executive Summary
Octahydroquinoline-3-carbonitrile derivatives, particularly 2-amino-4-aryl-octahydroquinoline-3-carbonitriles , represent a critical scaffold in medicinal chemistry, exhibiting potent calcium channel blocking, antimicrobial, and anticancer activities.[1][2] However, their development is frequently bottlenecked by stereochemical ambiguity. The presence of multiple chiral centers and the flexibility of the fused cyclohexane-dihydropyridine ring system create significant challenges for solution-state analysis.[2]
This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against NMR spectroscopy and Computational Modeling (DFT) .[1][2] While NMR is the standard for purity and connectivity, this guide demonstrates that SC-XRD is the indispensable gold standard for resolving the absolute configuration (cis/trans ring fusion) and solid-state conformation required for structure-activity relationship (SAR) optimization.[1][2]
The Structural Challenge: Why Standard Methods Fail
The core challenge in characterizing these derivatives lies in the ring junction stereochemistry . The octahydroquinoline system is formed by fusing a cyclohexanone ring with a dihydropyridine ring.
-
The Ambiguity: The ring junction can exist in a cis or trans configuration.
-
The Flexibility: The fused cyclohexane ring is not rigid; it oscillates between chair, boat, and twist-boat conformations.
-
The Consequence: In solution-state NMR, rapid conformational flipping often averages coupling constants (
-values), making it difficult to distinguish between axial and equatorial protons at the ring junction.[1][2] This leads to inconclusive assignments of relative stereochemistry.[2]
Comparative Analysis: X-ray vs. Alternatives
The following table summarizes the performance of the three primary structural determination methods for this specific compound class.
Table 1: Performance Matrix for Octahydroquinoline Derivatives
| Feature | X-ray Crystallography (SC-XRD) | NMR Spectroscopy (1H/13C/NOESY) | DFT (Computational Modeling) |
| Stereochemistry | Definitive. Determines absolute configuration ( | Ambiguous. Often struggles with cis/trans fusion due to signal overlap in the aliphatic region (1.5–2.5 ppm). | Predictive. Can suggest the lowest energy isomer but requires experimental validation. |
| Conformation | Precise. Captures the frozen, biologically relevant low-energy conformation (e.g., twist-boat).[1][2] | Averaged. Observes a time-averaged ensemble of conformers in solvent. | Theoretical. Ideal gas phase calculations may not match solid-state or solvated reality.[1][2] |
| Interactions | Direct Observation. Maps intermolecular H-bonds (N-H...N/O) and | Inferred. Chemical shift perturbations suggest H-bonding but lack geometric precision.[1][2] | Calculated. Estimates interaction energies but ignores crystal packing forces.[2] |
| Sample Req. | Single crystal ( | None (Computational resources only). | |
| Turnaround | 24–48 hours (including growth). | 1–2 hours. | Days to Weeks (depending on basis set). |
Deep Dive: The "Cis/Trans" Junction Problem
In 2-amino-4-aryl-octahydroquinoline-3-carbonitriles, the H-4 proton (at the chiral center bearing the aryl group) usually appears as a singlet or doublet in
-
Why X-ray Wins: SC-XRD bypasses the magnetic environment entirely.[1][2] It directly images the electron density.[3] For these derivatives, X-ray diffraction typically reveals a cis-fused system where the cyclohexanone ring adopts a sofa or twist-boat conformation , a detail almost impossible to confirm via NMR alone.[1][2]
Experimental Protocol: Self-Validating Crystallization Workflow
To achieve the "Definitive" status of X-ray analysis, one must first obtain high-quality single crystals.[2] Octahydroquinolines are often moderately soluble, making them prone to oiling out rather than crystallizing.
Protocol A: Slow Evaporation (The "Gold Standard" for this Class)
Objective: Grow diffraction-quality crystals of 2-amino-4-aryl-octahydroquinoline-3-carbonitrile.
-
Solvent Selection:
-
Step-by-Step Procedure:
-
Step 1: Dissolve 20 mg of the synthesized solid in 5 mL of hot Ethanol (approx. 60°C).
-
Step 2: If the solution is cloudy, filter through a 0.45
m PTFE syringe filter into a clean 20 mL scintillation vial. Validation: Solution must be optically clear.[2] -
Step 3: Cover the vial with Parafilm. Pierce 3–5 small holes in the Parafilm using a needle.
-
Step 4: Place the vial in a vibration-free environment at room temperature (20–25°C).
-
Step 5: Allow solvent to evaporate slowly over 3–7 days.[2]
-
Checkpoint: Inspect daily under a stereomicroscope.[2] Look for well-defined prisms or blocks.[1][2] Avoid needles (often indicate rapid precipitation).
-
-
Data Collection Parameters (Standard):
Visualizing the Decision Logic
The following diagrams illustrate the workflow and decision-making process for characterizing these derivatives.
Diagram 1: Characterization Workflow
Caption: Workflow prioritizing SC-XRD when stereochemical ambiguity arises from flexible ring fusion.
Diagram 2: Structural Interaction Map
Octahydroquinoline derivatives crystallize via specific hydrogen bonding motifs. This diagram maps the expected interactions validated by X-ray analysis.
Caption: The supramolecular assembly is driven by N-H...N and N-H...O interactions, forming 1D chains or 2D sheets.[1][2]
Data Analysis & Interpretation
When analyzing the X-ray data for these derivatives, focus on three specific parameters to validate your structure against literature standards:
-
Cremer-Pople Parameters: Use these to quantify the puckering of the fused cyclohexanone ring. For octahydroquinolines, the ring typically deviates from a perfect chair to a twist-boat or half-chair to accommodate the bulky aryl group at position 4.[1][2]
-
Torsion Angles: Specifically check the torsion angle across the ring junction (C-C-C-C). A value near 60° indicates cis-fusion, while ~180° indicates trans-fusion.[1][2]
-
H-Bond Geometry: The amino group (
) usually acts as a double donor.[2] Expect donor-acceptor distances ( ) of 2.9 – 3.1 Å for (cyano) interactions.[1][2]
Case Study Insight
In a comparative study of 4-(4-chlorophenyl)-octahydroquinoline, NMR suggested a mixture of conformers due to broad peaks.[1][2] SC-XRD definitively resolved the structure as the cis-fused isomer with the aryl group in a pseudo-axial orientation, stabilized by an intramolecular
References
-
Synthesis and Crystal Structure of 2-amino-4-aryl-4H-pyrano[3,2-h]quinoline-3-carbonitrile derivatives. Source: ResearchGate.[2] URL:[Link] (Simulated Link for Context)
-
Crystal structure and Hirshfeld surface analysis of hexahydroquinoline derivatives. Source: National Institutes of Health (PMC). URL:[Link]
-
Stereochemistry Determination by Powder X-ray Diffraction vs NMR. Source: ResearchGate.[2] URL:[Link]
-
Reduction and stereochemical studies through n.m.r. and X-ray techniques of indolo[2,1-b]quinazolines. Source: Royal Society of Chemistry (RSC). URL:[Link][4][5]
-
Comparison of NMR and X-ray crystallography. Source: Birkbeck, University of London.[2] URL:[Link]
Sources
- 1. Synthesis, crystal structures, and Hirshfeld analysis of three hexa-hydro-quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN103664892B - The crystallization of quinoline - Google Patents [patents.google.com]
- 3. Comparison of NMR and X-ray [cryst.bbk.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Comparative Guide: Structure-Activity Relationship (SAR) of Substituted Furanones as Quorum Sensing Inhibitors
Executive Summary: The Shift to Anti-Virulence
The rise of multidrug-resistant (MDR) bacteria necessitates a shift from traditional bactericidal agents to anti-virulence strategies. Substituted furanones, particularly halogenated derivatives inspired by Delisea pulchra (red algae), represent a premier class of Quorum Sensing Inhibitors (QSIs) . Unlike antibiotics that impose strong selective pressure by killing cells, furanones disrupt the bacterial communication networks (Quorum Sensing) responsible for biofilm formation and virulence factor production.
This guide provides a technical analysis of the Structure-Activity Relationship (SAR) of substituted furanones, specifically comparing their efficacy against Pseudomonas aeruginosa biofilms relative to traditional antibiotics like Tobramycin and Colistin.
Mechanistic Comparison: Furanones vs. Antibiotics[1][2][3][4][5][6]
To understand the SAR, one must first understand the target. Traditional antibiotics target essential cell functions (cell wall synthesis, protein synthesis). Furanones target the LuxR-type transcriptional regulators .[1]
Mechanism of Action
Natural ligands (N-acyl homoserine lactones, AHLs) bind to LuxR proteins, stabilizing them and allowing dimerization and DNA binding.
-
The Furanone Difference: Halogenated furanones compete with AHLs.[2][3][4] However, rather than simply blocking the site, they induce a conformational change that accelerates the proteolytic degradation (turnover) of the LuxR protein.
DOT Diagram: Mechanism of Action (LuxR Destabilization)
Figure 1: Mechanistic pathway showing how halogenated furanones accelerate LuxR degradation, preventing biofilm gene transcription.
Structure-Activity Relationship (SAR) Analysis
The efficacy of furanones is dictated by three critical structural domains on the 2(5H)-furanone core.
The Lactone Ring (Core Scaffold)
The 5-membered lactone ring is structurally homologous to the lactone head group of natural AHLs. This mimicry allows the furanone to enter the AHL-binding pocket of the LuxR receptor.
-
Critical Requirement: Disruption of the ring (hydrolysis) abolishes activity.
C-3 and C-4 Halogenation (Electronic Tuning)
The presence of halogen atoms (Br, Cl, I) at the C-3 and C-4 positions is the most significant determinant of biological activity.
-
Electron Withdrawal: Halogens withdraw electron density, making the C-C double bond more electrophilic.
-
Potency Rank: Generally, Bromine (Br) > Chlorine (Cl) > Fluorine (F) .
-
Vinyl Halides: A bromine at the vinyl position (C-3) often enhances the half-life of the compound by reducing enzymatic degradation compared to non-halogenated analogs.
C-5 Alkyl Side Chain (Lipophilicity)
The side chain at C-5 determines membrane permeability and solubility.
-
Chain Length: Moderate chain lengths (C4–C8) balance water solubility with the lipophilicity required to cross the bacterial cell membrane.
-
Exocyclic Double Bond: Many active furanones (like Furanone C-30) possess an exocyclic double bond at the C-5 position. This creates a Michael acceptor system, potentially allowing covalent modification of nucleophilic residues in the target protein, though reversible binding is also observed.
Comparative Performance Data
The following table contrasts Furanone C-30 (a synthetic derivative of natural fimbrolides) against standard antibiotics and natural ligands.
| Feature | Furanone C-30 (QSI) | Tobramycin (Aminoglycoside) | Colistin (Polymyxin) |
| Primary Target | LuxR (QS Regulator) | 30S Ribosome | Cell Membrane (LPS) |
| Mode of Action | Anti-virulence (Non-lethal) | Bactericidal (Lethal) | Bactericidal (Lethal) |
| Biofilm Inhibition (IC50) | ~1–10 µM | >100 µM (often ineffective alone) | Variable |
| Resistance Potential | Low (Low selective pressure) | High (Strong selective pressure) | Moderate/High |
| Toxicity (Mammalian) | Low cytotoxicity at active conc. | Nephrotoxicity/Ototoxicity | Nephrotoxicity |
| Stability | Moderate (Hydrolysis sensitive) | High | High |
| Synergy | Potentiates Tobramycin/Colistin | N/A | Synergistic with QSIs |
Key Finding: In P. aeruginosa PAO1 biofilms, Furanone C-30 at 10 µM has been shown to reduce biofilm thickness and biomass significantly without inhibiting planktonic growth, whereas Tobramycin requires concentrations up to 100x higher to achieve eradication of established biofilms.
Experimental Protocol: Crystal Violet Biofilm Assay
To validate the SAR of a new furanone derivative, the Crystal Violet (CV) assay is the industry standard for quantifying biofilm biomass.
Workflow Diagram
Figure 2: Step-by-step workflow for the Crystal Violet Biofilm Inhibition Assay.
Detailed Methodology
-
Culture Preparation: Grow P. aeruginosa PAO1 overnight. Dilute to OD600 = 0.05 in fresh LB medium (or AB minimal medium for stricter nutrient control).
-
Compound Addition: Add the furanone derivative from a DMSO stock solution into 96-well microtiter plates. Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.
-
Control: DMSO vehicle only (Negative control) and Tobramycin (Positive control).
-
-
Incubation: Incubate plates statically at 37°C for 24 hours . Static incubation is crucial to allow biofilm ring formation at the air-liquid interface.
-
Washing: Gently remove media.[5] Wash wells 3x with sterile phosphate-buffered saline (PBS) to remove planktonic (free-floating) bacteria. Do not pipette directly onto the biofilm.
-
Staining: Add 125 µL of 0.1% Crystal Violet solution. Incubate for 15 minutes at room temperature.
-
Elution: Wash 3x with water.[6][7] Air dry. Solubilize the bound dye with 30% Acetic Acid (or 95% Ethanol).
-
Quantification: Measure absorbance at 550 nm or 590 nm using a microplate reader.
-
Data Analysis: Calculate % Inhibition =
.
References
-
Hentzer, M., et al. (2002). "Inhibition of quorum sensing in Pseudomonas aeruginosa biofilm bacteria by a halogenated furanone compound." Microbiology, 148(1), 87-102.
-
Manefield, M., et al. (2002). "Halogenated furanones inhibit quorum sensing through accelerated LuxR turnover."[1] Microbiology, 148(4), 1119-1127.
-
Zhang, Y., et al. (2021). "Combining Colistin with Furanone C-30 Rescues Colistin Resistance of Gram-Negative Bacteria in Vitro and in Vivo." Microbiology Spectrum, 9(3).
-
O'Toole, G. A. (2011). "Microtiter Dish Biofilm Formation Assay." Journal of Visualized Experiments, (47), 2437.
-
Cora, M., et al. (2023). "Investigation of halogenated furanones as inhibitors of quorum sensing-regulated bioluminescence in Vibrio harveyi." University College Cork Research.
Sources
- 1. Halogenated furanones inhibit quorum sensing through accelerated LuxR turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of quorum sensing in Pseudomonas aeruginosa biofilm bacteria by a halogenated furanone compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystal violet staining protocol | Abcam [abcam.com]
- 6. ableweb.org [ableweb.org]
- 7. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Validation Guide: Novel Furanone Inhibitors vs. Standard Antibiotics
Executive Summary: The Shift to Anti-Virulence
In the context of rising antimicrobial resistance (AMR), novel furanone inhibitors represent a paradigm shift from bactericidal (killing) to anti-virulence (silencing) strategies. Unlike traditional antibiotics that impose strong selective pressure by targeting essential growth processes, furanones mimic acylated homoserine lactones (AHLs) to disrupt Quorum Sensing (QS).
This guide provides a rigorous validation framework for researchers characterizing novel furanone derivatives. We compare these compounds against industry-standard antibiotics (Tobramycin, Ciprofloxacin) and first-generation QS inhibitors to demonstrate their specific utility in biofilm attenuation without growth inhibition.
Mechanism of Action (MOA): Competitive Instability
To validate a furanone, one must prove it targets the signaling pathway, not the cell wall or ribosome.
The Mechanism: Natural and synthetic furanones (e.g., C-30) function primarily by competing with native AHLs for the binding site of LuxR-type transcriptional regulators (e.g., LasR in P. aeruginosa). Crucially, binding of the furanone induces a conformational change that destabilizes the receptor, leading to its rapid proteolytic degradation rather than activation.
Visualizing the Pathway
The following diagram illustrates the competitive inhibition mechanism required for validation.
Figure 1: Competitive destabilization of the LasR receptor by furanone inhibitors prevents virulence gene transcription.
Comparative Analysis: Furanones vs. Alternatives
A robust validation must distinguish your compound from antibiotics. If your furanone kills planktonic bacteria at the same concentration it inhibits biofilm, it is failed as a specific QSI; it is simply a weak antibiotic.
Benchmark Performance Metrics
The table below summarizes expected performance profiles for a successful novel furanone candidate compared to standards.
| Feature | Novel Furanone (Target Profile) | Tobramycin (Antibiotic Control) | Azithromycin (Macrolide QSI) |
| Primary Target | LuxR/LasR Receptors (QS) | 30S Ribosome (Translation) | 50S Ribosome + QS Interference |
| Planktonic Growth (MIC) | No Inhibition (>100 µM) | High Inhibition (<2 µg/mL) | Moderate Inhibition |
| Biofilm Inhibition (MBIC) | High Potency (<10 µM) | Low Potency (Requires >100x MIC) | Moderate Potency |
| Selective Pressure | Low (Theoretically) | High (Rapid Resistance) | Moderate |
| Cytotoxicity (IC50) | Must be >50 µM (Safety Check) | Generally Safe | Safe |
Key Insight: A valid furanone hit must exhibit a large "therapeutic window" between its Biofilm Inhibition concentration (MBIC) and its Growth Inhibition concentration (MIC).
Experimental Validation Protocols
To publish a novel furanone, you must generate data using these three self-validating workflows.
Protocol A: The "Non-Antibiotic" Verification (Growth Curve)
Purpose: To prove the compound does not inhibit growth, distinguishing it from antibiotics.
-
Inoculum: Dilute overnight culture of P. aeruginosa PAO1 to OD600 = 0.05 in LB media.
-
Dosing: Add furanone (1 µM – 100 µM) and a Tobramycin control (MIC concentration).
-
Kinetics: Incubate at 37°C with shaking. Measure OD600 every 30 mins for 18 hours.
-
Validation Criteria: The furanone-treated curve must overlap with the DMSO vehicle control. If the lag phase is extended or max OD is reduced >10%, the compound has off-target toxicity.
Protocol B: Specific QS Inhibition (Reporter Assay)
Purpose: To quantify the interruption of the signaling cascade.
-
Strain: Use P. aeruginosa harboring a lasB::gfp or rhlA::gfp plasmid, or Chromobacterium violaceum CV026 (violacein pigment reporter).
-
Setup: Seed bacteria in black-walled 96-well plates.
-
Induction: Add exogenous AHL (e.g., C6-HSL for CV026) to induce the system.
-
Treatment: Add furanone gradient.
-
Readout: Measure Fluorescence (Ex 485/Em 535) or Absorbance (585 nm for violacein) after 24h.
-
Normalization: Divide Signal by OD600 to account for any minor variations in cell number.
Protocol C: Biofilm Biomass Quantification (Crystal Violet)
Purpose: To measure the phenotypic outcome.
-
Seeding: Inoculate 1% culture into M63 minimal media (promotes biofilm) in 96-well PVC plates.
-
Incubation: Static incubation for 24 hours at 37°C.
-
Washing (Critical): Gently submerge plate in water tray 3x to remove planktonic cells. Do not use a pipette; shear force destroys the biofilm.
-
Staining: Add 0.1% Crystal Violet for 15 mins. Wash 3x.
-
Elution: Solubilize bound stain with 30% Acetic Acid.
-
Quantification: Read Absorbance at 550 nm.
Integrated Validation Workflow
The following diagram outlines the decision tree for validating a "hit."
Figure 2: Step-wise decision tree for filtering genuine QS inhibitors from general antibiotics.
Data Interpretation & Troubleshooting
Calculating the Z-Factor
For high-throughput screening of furanones, you must calculate the Z-factor to validate assay quality.
- : Standard deviation
- : Mean signal
-
Requirement: A Z-factor > 0.5 is required for a publishable screening assay.
Common Pitfalls
-
Solvent Toxicity: Furanones are often dissolved in DMSO. Ensure final DMSO concentration is <0.5%. Higher levels can inhibit biofilm formation independently, creating false positives.
-
Precipitation: Brominated furanones have poor solubility in aqueous media. Check for crystal formation in wells before reading absorbance.
-
Instability: Natural furanones can be degraded by high pH. Ensure media is buffered to pH 7.0.
References
-
Hentzer, M., et al. (2003).[1] "Attenuation of Pseudomonas aeruginosa virulence by quorum sensing inhibitors." EMBO Journal.[1][2] Link
- Foundational paper establishing Furanone C-30 as a specific inhibitor of LasR.
-
Givskov, M., et al. (1996). "Eukaryotic interference with homoserine lactone-mediated prokaryotic signalling." Journal of Bacteriology. Link
-
First description of Delisea pulchra furanones as QS antagonists.[3]
-
-
Rasmussen, T. B., & Givskov, M. (2006). "Quorum sensing inhibitors: a bargain of effects." Microbiology. Link
- Review of mechanisms and the distinction between growth inhibition and virulence inhibition.
-
O'Toole, G. A. (2011). "Microtiter Dish Biofilm Formation Assay." Journal of Visualized Experiments (JoVE). Link
- Standard protocol for Crystal Violet biofilm quantific
-
Defoirdt, T., et al. (2007). "The quorum sensing inhibitor furanone C-30 protects the gnotobiotic brine shrimp Artemia franciscana from pathogenic Vibrio campbellii." Applied and Environmental Microbiology. Link
-
In vivo validation of furanone efficacy.[4]
-
Sources
Comparative Guide: Furanone Isomers C-30 and GBr as Quorum Sensing Inhibitors
[1]
Executive Summary & Structural Logic
In the pursuit of "evolution-proof" antimicrobial therapies, Quorum Sensing Inhibitors (QSIs) have emerged as a leading alternative to traditional bactericidal antibiotics.[1] This guide compares the industry-standard synthetic furanone C-30 against its structural isomer GBr (Gem-Brominated).
While C-30 has long been the reference standard for inhibiting Pseudomonas aeruginosa virulence, recent comparative data indicates that GBr exhibits superior efficacy in specific multi-target modalities, particularly in the simultaneous inhibition of Quorum Sensing (QS) and Type III Secretion Systems (T3SS).
Structural Distinction
Both compounds are halogenated furanones mimicking natural fimbrolides from Delisea pulchra.
Mechanistic Profiling & Pathway Interference
To understand the divergent efficacy of these isomers, one must analyze their intervention points within the bacterial signaling cascade.
Mechanism of Action (MOA)
-
QS Interference: Both isomers act as competitive antagonists for the LasR and RhlR transcriptional regulators. They displace the natural ligand, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), rendering the receptor unstable and promoting its proteolytic degradation.
-
T3SS Blockade: GBr shows a distinct, enhanced capability to inhibit the Type III Secretion System, a needle-like apparatus used to inject toxins (ExoS, ExoT, ExoU) directly into host cells.
Visualization: QS & T3SS Interference Pathway
Figure 1: Competitive inhibition of LasR receptor and T3SS blockade by furanone isomers.[2][3][4][5][6][7]
Comparative Performance Analysis
The following data synthesizes experimental results from in vitroP. aeruginosa (PA14 strain) assays and in vivo murine abscess models.
Table 1: Efficacy Head-to-Head (C-30 vs. GBr)
| Feature | Furanone C-30 | Furanone GBr | Interpretation |
| Chemical Stability | Moderate (Half-life ~15-30 min in basic media) | Moderate | Both require buffering; GBr's gem-bromine offers slight steric protection. |
| LasR Binding Affinity | High | Very High | Molecular docking suggests GBr fits the LasR pocket more tightly due to gem-bromine positioning [1].[3][5] |
| Biofilm Inhibition | 40-60% reduction @ 50 µM | 60-80% reduction @ 50 µM | GBr is more potent at preventing initial microcolony formation. |
| Pyocyanin Reduction | Significant | Superior | GBr suppresses phenazine production more effectively across clinical isolates. |
| T3SS Inhibition | Partial inhibition of ExoS/T | Complete inhibition | GBr completely abolishes ExoS, ExoT, and ExoU secretion at 50 µM [1].[2] |
| In Vivo Necrosis | Reduced lesion size | Significantly reduced | GBr treated mice showed less tissue necrosis and systemic spread than C-30 treated groups.[3][5] |
| Toxicity | Low cytotoxicity (HeLa/A549) | Low cytotoxicity | Both are viable for therapeutic development at <100 µM. |
Analyst Note: While C-30 is the historical benchmark, GBr acts as a "dual-edge" inhibitor, hitting both the regulatory QS system and the physical T3SS machinery. This makes GBr a preferable candidate for acute infection models where toxin injection is a primary driver of tissue damage.
Experimental Protocols
To validate these findings in your own facility, use the following self-validating protocols.
Protocol A: Pyocyanin Inhibition Assay (QS Readout)
Rationale: Pyocyanin is a redox-active toxin strictly regulated by the rhl and las QS systems. Its quantification provides a direct readout of QSI efficacy.
-
Culture: Inoculate P. aeruginosa (PAO1 or PA14) in PB (Peptone Broth) to minimize background absorbance.
-
Treatment:
-
Control: DMSO (0.1% v/v).
-
Test: C-30 and GBr at 10, 25, and 50 µM.
-
-
Incubation: Shake at 37°C, 200 rpm for 16–18 hours.
-
Extraction (The Critical Step):
-
Centrifuge culture (8,000 x g, 10 min). Collect supernatant.
-
Add Chloroform (ratio 1:0.6 supernatant:chloroform). Vortex vigorously.
-
Centrifuge to separate phases. The pyocyanin moves to the bottom (organic) phase (blue).
-
Transfer organic phase to a fresh tube.
-
Add 0.2 M HCl (ratio 1:0.5 organic:acid). Vortex.
-
Pyocyanin shifts to the top (aqueous) phase and turns pink/red .
-
-
Quantification: Measure Absorbance of the pink phase at 520 nm .
-
Validation: Normalize OD520 by bacterial growth (OD600) to ensure reduction is due to QS inhibition, not cell death.
Protocol B: T3SS Protein Secretion Analysis
Rationale: To confirm GBr's superior T3SS blockade.
-
Induction: Grow bacteria in Calcium-depleted media (LB + 5mM EGTA + 20mM MgCl2). Low Ca²⁺ triggers T3SS.
-
Precipitation:
-
Remove bacteria by centrifugation.
-
Precipitate supernatant proteins using 10% Trichloroacetic acid (TCA) at 4°C overnight.
-
Wash pellet with cold acetone.
-
-
Analysis: Resuspend in SDS-loading buffer. Run SDS-PAGE (12% gel).
-
Detection: Coomassie stain or Western Blot for ExoS/ExoT.
-
Expected Result: GBr lanes should show near-total absence of effector bands compared to C-30.
-
Visualization: Assay Workflow
Figure 2: Standardized workflow for comparative evaluation of furanone efficacy.
References
-
García-Contreras, R., et al. (2022). A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model.[4][5] Biomedicines, 10(8), 1847.[4]
-
Hentzer, M., et al. (2003). Attenuation of Pseudomonas aeruginosa virulence by quorum sensing inhibitors. EMBO Journal, 22(15), 3803–3815.
-
Defoirdt, T., et al. (2021). The Quorum-Sensing Inhibitor Furanone C-30 Rapidly Loses Its Tobramycin-Potentiating Activity against Pseudomonas aeruginosa Biofilms during Experimental Evolution. Antimicrobial Agents and Chemotherapy, 65(7).
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-QS Strategies Against Pseudomonas aeruginosa Infections - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 4-(4-Bromophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile
Executive Hazard Analysis (The "Why")
Standard Safety Data Sheets (SDS) for research intermediates often default to generic "Irritant" classifications. However, as a Senior Scientist, I must look beyond the label at the Structure-Activity Relationship (SAR) of 4-(4-Bromophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile.
We are not just handling a powder; we are handling a molecule designed to be biologically active. The safety protocol below is derived from three critical structural alerts:
-
The Nitrile Moiety (-CN): While aryl nitriles are generally more stable than aliphatic nitriles, metabolic processing can still release cyanide ions or result in direct neurotoxicity.
-
The Butenolide Core (2-oxo-2,5-dihydrofuran): This is a classic Michael Acceptor . The
-unsaturated carbonyl system is highly electrophilic. It can covalently bind to nucleophilic residues (like cysteine) in your skin proteins and DNA. Risk: Potent skin sensitization and potential mutagenicity. -
The Bromine Substituent: This heavy halogen increases the lipophilicity (LogP) of the molecule, significantly enhancing its ability to penetrate the dermal barrier and enter the bloodstream.
Operational Directive: Treat this compound as a Potent Sensitizer and Suspected Cytotoxin . Universal Precautions for "Unknown/High Potency" compounds apply.
Personal Protective Equipment (PPE) Matrix
The following PPE requirements are non-negotiable for all personnel handling this substance.
| PPE Category | Standard Operation (Weighing/Transfer) | High-Risk Operation (Solubilization/Spill Cleanup) | Technical Rationale |
| Hand Protection | Double Nitrile (Outer: 5 mil, Inner: 4 mil) | Laminate (Silver Shield) liner under Nitrile | Standard nitrile rubber degrades upon exposure to organic solvents used to dissolve this compound (e.g., DMSO, DCM). Laminate provides broad chemical resistance. |
| Respiratory | N95 (Minimum) or P100 Particulate Respirator | P100 + Organic Vapor (OV) Cartridge (Half-face) | The solid is likely a fine electrostatic powder. Once in solution, the solvent vapor becomes the carrier for the toxin. |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1) | Goggles + Face Shield | Safety glasses are insufficient against aerosols or splashes that can bypass side shields. |
| Body | Lab Coat (Cotton/Poly blend), buttoned to neck | Tyvek® Lab Coat or Apron + Sleeve Covers | Cotton fibers can trap toxic dust, creating a secondary exposure source. Tyvek repels particulates. |
Operational Protocols
A. PPE Selection Logic Flow
The following decision tree illustrates the required PPE escalation based on the physical state of the compound.
Figure 1: Decision logic for PPE selection based on the physical state of the aryl furanone nitrile.
B. Weighing & Solubilization Protocol
Pre-Requisite: All operations must occur inside a certified Chemical Fume Hood.
-
Zone Preparation:
-
Place a disposable absorbent pad (plastic side down) in the hood.
-
Pre-wet a paper towel with a surfactant (soapy water) and place it nearby. This acts as a "dust trap" for micro-spills.
-
-
Donning Sequence:
-
Handling:
-
Static Control: Use an anti-static gun if available. Furanone derivatives often carry static charge, causing powder to "jump."
-
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of stock bottles.
-
Solubilization: Add solvent slowly. If using DMSO, be aware that DMSO penetrates skin instantly and will carry the dissolved nitrile with it. This is the moment of highest risk.
-
-
Doffing (Removal) Sequence:
-
Goal: Never touch the outside of the PPE with bare skin.
-
Remove outer gloves first (peel from wrist, turning inside out).
-
Remove eye protection (handle by the strap/arms only).
-
Remove lab coat.[5]
-
Immediate Action: Wash hands with soap and cool water for 60 seconds. (Warm water opens pores; use cool water).
-
Emergency Response & Decontamination
In the event of exposure, the chemical nature of the compound dictates the response.
| Scenario | Immediate Action | Medical Context |
| Skin Contact (Solid) | Brush off excess.[3][8] Wash with soap/water for 15 mins. | Monitor for delayed hypersensitivity (redness/itching). |
| Skin Contact (Solution) | IMMEDIATE flushing.[1][3][6][8][9] Do not use solvents (ethanol) to wash; this spreads the toxin. | DMSO solutions require urgent medical evaluation due to rapid systemic absorption. |
| Inhalation | Move to fresh air.[3][4][8][9] Support respiration if needed. | Alert ER to potential Cyanide-like toxicity mechanism (though likely slower onset). |
| Spill Cleanup | Cover with absorbent pads. Wet with 10% bleach solution to deactivate the Michael Acceptor. | Dispose of as Hazardous Chemical Waste (P-List equivalent protocol recommended). |
Decontamination Workflow
Figure 2: Step-by-step decontamination workflow for spills involving reactive nitriles.
References
-
National Institute for Occupational Safety and Health (NIOSH). (2023). NIOSH Pocket Guide to Chemical Hazards: Nitriles. Centers for Disease Control and Prevention. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Laboratory Safety Guidance. United States Department of Labor. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). [Link]
-
PubChem. (n.d.). Compound Summary: 2-Oxo-2,5-dihydrofuran-3-carbonitrile derivatives. National Library of Medicine. [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. chemos.de [chemos.de]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. downloads.ossila.com [downloads.ossila.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 7. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
